GSK3987
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMYWLMBBLASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK3987: A Dual Agonist of LXRα and LXRβ for Advanced Research in Metabolic and Inflammatory Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent, synthetic dual agonist of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2). As members of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This compound activates both LXR isoforms with high efficacy, leading to the transcriptional regulation of a wide array of target genes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro cellular activities, and detailed protocols for essential experimental assays. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of LXR agonism in cardiovascular disease, atherosclerosis, and other metabolic and inflammatory disorders.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are ligand-activated transcription factors that play a central role in maintaining whole-body cholesterol homeostasis.[1][2] They function as "cholesterol sensors" that respond to elevated levels of intracellular oxysterols, which are oxidized derivatives of cholesterol and the endogenous ligands for LXRs.[1] There are two isoforms of LXR:
-
LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, macrophages, and intestine, tissues with high levels of lipid metabolism.[3][4]
-
LXRβ (NR1H2): Ubiquitously expressed across all tissues.
Upon activation by a ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
This compound: A Potent Dual LXR Agonist
This compound is a non-steroidal, synthetic dual agonist that potently activates both LXRα and LXRβ. Its chemical formula is C24H20N2O3 with a molecular weight of 384.43 g/mol .
Biochemical Activity
This compound has been characterized by its half-maximal effective concentrations (EC50) for the recruitment of the steroid receptor coactivator-1 (SRC-1) to both LXR isoforms.
| Parameter | LXRα-SRC1 | LXRβ-SRC1 | Reference |
| EC50 | 50 nM | 40 nM |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves the direct binding to and activation of LXRα and LXRβ. This initiates a cascade of molecular events leading to changes in gene expression and subsequent physiological responses.
LXR Signaling Pathway
The activation of LXRs by this compound leads to the recruitment of coactivator proteins and the dismissal of corepressors from the LXR/RXR heterodimer complex on the DNA. This results in the transcriptional activation of target genes.
Key Downstream Effects
The activation of LXR by this compound leads to the increased expression of genes involved in two major pathways:
-
Reverse Cholesterol Transport: Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles.
-
Lipogenesis: Upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides, primarily in the liver.
In Vitro Cellular Activities of this compound
This compound has been shown to modulate key cellular functions in relevant human cell lines, consistent with its role as an LXR agonist.
| Cell Line | Assay | Effect | Concentration Range | Reference |
| Primary Human Macrophages | ABCA1 Expression | Increased expression | 30 - 1000 nM | |
| Primary Human Macrophages | Cholesterol Efflux to apoA1 | Increased efflux | 30 - 1000 nM | |
| Human Hepatoma (HepG2) | SREBP-1c Expression | Increased expression | 6 - 1500 nM | |
| Human Hepatoma (HepG2) | Triglyceride Accumulation | Increased accumulation | 6 - 1500 nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
LXRα/β Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate LXRα and LXRβ transcriptional activity.
Principle: Mammalian cells are co-transfected with an LXR expression vector (either LXRα or LXRβ) and a reporter plasmid containing the firefly luciferase gene under the control of an LXRE promoter. Activation of LXR by this compound leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or a similar cell line in 96-well plates.
-
Co-transfect the cells with an LXRα or LXRβ expression plasmid and an LXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Include a constitutively expressed reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
Cholesterol Efflux Assay in Human Macrophages
This assay measures the ability of this compound to promote the removal of cholesterol from macrophages.
Principle: Macrophages are loaded with radiolabeled or fluorescently-labeled cholesterol. The cells are then treated with this compound to induce the expression of ABCA1 and ABCG1. The amount of labeled cholesterol that is transported out of the cells to an acceptor, such as apolipoprotein A-I (apoA-I) or HDL, is quantified.
Protocol:
-
Macrophage Differentiation and Cholesterol Loading:
-
Differentiate human monocytes (e.g., from THP-1 cells or primary human monocytes) into macrophages.
-
Load the macrophages with labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent cholesterol analog) for 24-48 hours.
-
-
Equilibration and Treatment:
-
Wash the cells and incubate in a serum-free medium to allow for the equilibration of the labeled cholesterol within the cellular pools.
-
Treat the cells with various concentrations of this compound for 18-24 hours to induce the expression of cholesterol transporters.
-
-
Efflux Measurement:
-
Add a cholesterol acceptor (e.g., apoA-I or HDL) to the medium and incubate for 4-6 hours.
-
Collect the medium and lyse the cells.
-
Quantify the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cell lysate)) * 100.
-
Triglyceride Accumulation Assay in HepG2 Cells
This assay quantifies the effect of this compound on lipid synthesis in liver cells.
Principle: HepG2 cells, a human hepatoma cell line, are treated with this compound to induce the expression of SREBP-1c and other lipogenic genes. The resulting increase in intracellular triglyceride content is then measured.
Protocol:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
-
Triglyceride Quantification:
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular triglyceride content using a commercial triglyceride quantification kit. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.
-
Alternatively, intracellular lipid droplets can be stained with a lipophilic dye such as Oil Red O or Nile Red and quantified by microscopy and image analysis.
-
-
Data Analysis:
-
Normalize the triglyceride content to the total protein concentration in the cell lysate.
-
Plot the normalized triglyceride content against the this compound concentration.
-
In Vivo Studies and Clinical Development
While extensive in vitro data exists for this compound, there is a lack of publicly available in vivo data from animal models or human clinical trials for this specific compound. However, the general approach to evaluating LXR agonists in preclinical and clinical settings is well-established.
Preclinical Animal Models
LXR agonists are typically evaluated in various animal models of dyslipidemia and atherosclerosis, such as LDLR-/- or ApoE-/- mice fed a high-fat diet. Key endpoints in these studies include:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics: Measuring the in vivo expression of LXR target genes (e.g., ABCA1, SREBP-1c) in relevant tissues (liver, intestine, macrophages).
-
Efficacy: Assessing the effects on plasma lipid profiles (HDL, LDL, triglycerides), atherosclerotic lesion size, and macrophage content within plaques.
-
Safety/Tolerability: Monitoring for potential adverse effects, particularly hepatic steatosis (fatty liver) and hypertriglyceridemia, which are known side effects of LXR agonism.
Clinical Trials
The translation of LXR agonists to the clinic has been challenging due to the on-target lipogenic effects observed in preclinical models. A successful LXR agonist for clinical use would ideally demonstrate a therapeutic window where the beneficial effects on reverse cholesterol transport and inflammation outweigh the undesirable effects on hepatic triglyceride synthesis. Clinical trials with other LXR agonists have focused on:
-
Phase I: Assessing safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase II: Evaluating efficacy in patient populations with dyslipidemia or cardiovascular disease, with a close monitoring of lipid parameters and liver function.
Conclusion
References
In-Depth Technical Guide: GSK3987 and its Impact on ABCA1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3987 is a potent synthetic agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs cholesterol homeostasis, lipid metabolism, and inflammatory responses. By activating both LXRα and LXRβ isoforms, this compound initiates a signaling cascade that leads to the robust upregulation of the ATP-binding cassette transporter A1 (ABCA1) gene. Increased ABCA1 expression enhances cellular cholesterol efflux, a critical process for the prevention of atherosclerotic plaque formation and potentially neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gene expression, and detailed experimental protocols for studying its activity.
Introduction to this compound and ABCA1
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein responsible for the transport of cholesterol and phospholipids out of cells to lipid-poor apolipoproteins, primarily Apolipoprotein A-I (ApoA-I). This process, known as cholesterol efflux, is the initial and rate-limiting step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. The expression of the ABCA1 gene is tightly regulated, with the Liver X Receptors (LXRα and LXRβ) playing a central role as transcriptional activators.
This compound has been identified as a pan-LXRα/β agonist, demonstrating high potency in activating these nuclear receptors. Its ability to induce ABCA1 gene expression makes it a valuable tool for studying the physiological roles of LXR and ABCA1 and a potential therapeutic agent for diseases characterized by disordered cholesterol metabolism, such as atherosclerosis and Alzheimer's disease.
Mechanism of Action: The LXR Signaling Pathway
This compound exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, including ABCA1. The binding of the activated heterodimer to the LXRE recruits coactivator proteins, which facilitates the transcription of the ABCA1 gene, leading to increased synthesis of ABCA1 mRNA and subsequently, the ABCA1 protein.
Caption: LXR signaling pathway activated by this compound.
Quantitative Effects of this compound on Gene Expression
This compound has been shown to modulate the expression of several key genes involved in lipid metabolism and inflammation in a dose-dependent manner. The following tables summarize the quantitative effects observed in primary human macrophages and human hepatoma (HepG2) cells.
Table 1: Effect of this compound on ABCA1 Expression and Cholesterol Efflux in Primary Human Macrophages
| This compound Concentration (nM) | ABCA1 mRNA Expression (Fold Change vs. Vehicle) | Cholesterol Efflux (% Increase vs. Vehicle) |
| 30 | Data not available | Data not available |
| 100 | Data not available | Data not available |
| 300 | Data not available | Data not available |
| 1000 | Data not available | Data not available |
Note: While literature indicates a dose-dependent increase, specific fold-change values at these concentrations are not publicly available.
Table 2: Effect of this compound on SREBP-1c and IL-6 Expression
| Cell Type | This compound Concentration | SREBP-1c mRNA Expression (Fold Change vs. Vehicle) | IL-6 mRNA Expression (Fold Change vs. Vehicle) |
| Human Hepatoma (HepG2) | 6 - 1500 nM | Dose-dependent increase | Not Reported |
| Primary Human Macrophages | Not Specified | Not Reported | Dose-dependent decrease |
EC50 Values for this compound:
-
LXRα-SRC1: 50 nM
-
LXRβ-SRC1: 40 nM
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on ABCA1 gene expression and cholesterol efflux.
Cell Culture and Treatment
Objective: To prepare primary human macrophages and HepG2 cells for treatment with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
This compound
-
Dimethyl sulfoxide (DMSO)
Protocol for Primary Human Macrophages:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells by washing with phosphate-buffered saline (PBS).
-
Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days, replacing the medium every 2-3 days.
-
On day 7, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or vehicle control (DMSO). The final DMSO concentration should be ≤ 0.1%.
-
Incubate cells for the desired time period (e.g., 24 hours for gene expression analysis).
Protocol for HepG2 Cells:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) and allow them to reach 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 6, 20, 60, 200, 600, 1500 nM) or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24 hours).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of ABCA1, SREBP-1c, and IL-6.
Caption: Workflow for qPCR analysis.
Protocol:
-
Following treatment with this compound, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Perform qPCR using a qPCR master mix (e.g., SYBR Green) and specific primers for human ABCA1, SREBP-1c, IL-6, and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Cholesterol Efflux Assay
Objective: To measure the capacity of cells to efflux cholesterol to an acceptor following treatment with this compound.
Caption: Workflow for cholesterol efflux assay.
Protocol:
-
Seed macrophages in 24-well plates.
-
Label the cells by incubating them for 24 hours in culture medium containing 1 µCi/mL [3H]-cholesterol.
-
Wash the cells with PBS and equilibrate them for 18-24 hours in serum-free medium.
-
Treat the cells with different concentrations of this compound or vehicle control for 24 hours in serum-free medium.
-
After treatment, wash the cells and incubate them for 4-6 hours in serum-free medium containing a cholesterol acceptor, such as 10 µg/mL human ApoA-I.
-
Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.
Conclusion
This compound is a potent LXR agonist that effectively upregulates ABCA1 gene expression, leading to enhanced cholesterol efflux. This makes it an invaluable research tool for dissecting the molecular mechanisms of cholesterol transport and LXR signaling. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of LXR agonists in various disease models. Further investigation is warranted to obtain more precise quantitative data on the dose-dependent effects of this compound on target gene expression to facilitate its development as a potential therapeutic agent.
The Regulation of SREBP-1c by the Synthetic LXR Agonist GSK3987: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a synthetic, potent pan-agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by oxysterols or synthetic ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes of LXR is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. This technical guide provides an in-depth overview of the regulatory effects of this compound on SREBP-1c, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to modulate LXR activity and downstream gene expression in a concentration-dependent manner in various in vitro systems. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Component | EC50 (nM) | Reference |
| LXRα | SRC1 | 50 | [1][2] |
| LXRβ | SRC1 | 40 | [1][2] |
| ABCA1 Expression | - | 80 | [1] |
Table 1: In Vitro Potency of this compound on LXRα and LXRβ. The half-maximal effective concentration (EC50) values for this compound in recruiting the steroid receptor coactivator-1 (SRC1) to human LXRα and LXRβ. Also shown is the EC50 for the induction of ABCA1 expression.
| Cell Line | Treatment Concentration (nM) | Effect on SREBP-1c Expression | Effect on Triglyceride Accumulation | Reference |
| HepG2 | 6 - 1500 | Dose-dependent increase | Dose-dependent increase |
Table 2: In Vitro Effects of this compound in Human Hepatoma (HepG2) Cells. this compound has been shown to increase the expression of SREBP-1c and induce the accumulation of triglycerides in a dose-dependent manner within the specified concentration range.
Signaling Pathway
The activation of LXR by this compound initiates a signaling cascade that leads to the transcriptional upregulation of SREBP-1c and its downstream target genes involved in lipogenesis.
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of the SREBP-1c gene.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the impact of this compound on SREBP-1c regulation and downstream lipogenesis.
SREBP-1c Gene Expression Analysis in HepG2 Cells
This protocol describes how to treat human hepatoma (HepG2) cells with this compound and subsequently quantify the changes in SREBP-1c mRNA levels using quantitative real-time PCR (qRT-PCR).
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
TRIzol reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for human SREBP-1c and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of this compound in serum-free DMEM (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SREBP-1c or the housekeeping gene, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in SREBP-1c expression relative to the vehicle-treated control, normalized to the housekeeping gene.
-
Triglyceride Accumulation Assay
This protocol details a method to quantify intracellular triglyceride levels in HepG2 cells following treatment with this compound.
Materials:
-
HepG2 cells
-
Culture reagents as described above
-
This compound
-
PBS
-
Cell lysis buffer (e.g., containing 1% Triton X-100)
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the gene expression analysis.
-
-
Cell Lysis:
-
After the 24-hour incubation with this compound, wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Triglyceride Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride content in each lysate, following the manufacturer's instructions.
-
Calculate the triglyceride concentration and normalize it to the protein concentration of the corresponding sample (e.g., nmol of triglyceride per mg of protein).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on a specific cellular pathway.
References
The Discovery and Preclinical Development of GSK3987: A Potent Liver X Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent, synthetic, non-steroidal agonist of the Liver X Receptors (LXRα and LXRβ), identified through a high-throughput screening campaign aimed at discovering inducers of ATP-binding cassette transporter A1 (ABCA1) expression. As a pan-LXR agonist, this compound has demonstrated robust activity in vitro, promoting the recruitment of the steroid receptor coactivator-1 (SRC-1) to both LXR isoforms and subsequently modulating the expression of LXR target genes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, based on publicly available data. The document details the experimental methodologies employed in its initial identification and evaluation, presents its pharmacological data in a structured format, and visualizes its signaling pathway and discovery workflow. The absence of extensive in vivo and clinical trial data in the public domain suggests that the development of this compound may not have progressed beyond preclinical stages.
Introduction
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and cholesterol metabolism. Upon activation by endogenous oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. A key target gene is ABCA1, which encodes a cholesterol efflux pump crucial for the formation of high-density lipoprotein (HDL). The upregulation of ABCA1 by LXR agonists has been a focal point of drug discovery efforts aimed at treating atherosclerosis.
This compound emerged from a high-throughput screen as a potent inducer of ABCA1 expression.[1] Subsequent mechanism-of-action studies identified it as a direct ligand for both LXRα and LXRβ.[1] This guide will delve into the technical aspects of its discovery and initial development.
Discovery and Screening
This compound was identified from a high-throughput screen of a chemical library for compounds that could induce the expression of human ABCA1.[1] The screening cascade likely involved a cell-based reporter assay, a common strategy for identifying modulators of gene expression.
High-Throughput Screening (HTS)
While the precise, detailed protocol for the HTS that identified this compound is not publicly available, a representative workflow for such a screen is outlined below.
Experimental Workflow: High-Throughput Screening for ABCA1 Inducers
Caption: A generalized workflow for a high-throughput screen to identify inducers of ABCA1 expression.
Mechanism of Action: LXR Agonism
This compound functions as a direct agonist of both LXRα and LXRβ.[1] Its binding to the ligand-binding domain of the LXRs initiates a conformational change that promotes the recruitment of coactivator proteins, such as SRC-1.[1] This protein complex then binds to LXREs on target genes to activate transcription.
LXR Signaling Pathway
The activation of the LXR signaling pathway by this compound leads to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis.
Signaling Pathway: LXR Activation by this compound
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes.
Pharmacological Profile
The pharmacological activity of this compound has been characterized in several in vitro assays, demonstrating its potency as a pan-LXR agonist.
In Vitro Activity
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: LXR Coactivator Recruitment Activity
| Assay | EC50 (nM) | Reference(s) |
| LXRα-SRC1 Recruitment | 50 | |
| LXRβ-SRC1 Recruitment | 40 |
Table 2: Cellular Activity
| Assay | Cell Type | Effect | Concentration Range | Reference(s) |
| ABCA1 Expression | Primary Human Macrophages | Increased expression | 30 - 1000 nM | |
| Cholesterol Efflux | Primary Human Macrophages | Increased efflux to apoA1 | 30 - 1000 nM | |
| SREBP-1c Expression | Human Hepatoma (HepG2) Cells | Increased expression | 6 - 1500 nM | |
| Triglyceride Accumulation | Human Hepatoma (HepG2) Cells | Increased accumulation | 6 - 1500 nM |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full primary literature with exhaustive details was not accessible, the following sections describe the likely methodologies for the key experiments based on standard practices in the field.
LXRα/β Coactivator Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: A GST-tagged LXR-LBD is incubated with a biotinylated SRC-1 peptide in the presence of a terbium-labeled anti-GST antibody (donor) and streptavidin-linked allophycocyanin (acceptor). Upon ligand-induced interaction of LXR-LBD and the SRC-1 peptide, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.
-
General Protocol:
-
Reactions are set up in a microplate format.
-
A constant concentration of GST-LXRα-LBD or GST-LXRβ-LBD, biotin-SRC-1 peptide, terbium-anti-GST antibody, and streptavidin-allophycocyanin are added to each well.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
ABCA1 and SREBP-1c Gene Expression Assay
The effect of this compound on the expression of LXR target genes is typically quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Cell Culture and Treatment:
-
Primary human macrophages or HepG2 cells are cultured in appropriate media.
-
Cells are treated with a vehicle control or varying concentrations of this compound for a specified period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for human ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor particle, such as apolipoprotein A-I (apoA-I).
-
Cell Culture and Labeling:
-
Primary human macrophages are plated in a multi-well format.
-
Cells are labeled with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol ([³H]-cholesterol) for several hours.
-
-
Treatment and Efflux:
-
The cells are washed to remove excess label and then incubated with this compound or a vehicle control in serum-free media for a period to allow for upregulation of ABCA1.
-
The media is then replaced with media containing a cholesterol acceptor (e.g., apoA-I).
-
The cells are incubated for a defined efflux period (e.g., 4-8 hours).
-
-
Quantification:
-
The amount of labeled cholesterol in the media and the cells is quantified using a fluorometer or a scintillation counter.
-
Cholesterol efflux is expressed as the percentage of the label in the media relative to the total label (media + cells).
-
Summary and Future Directions
This compound is a well-characterized in vitro tool compound that potently activates both LXRα and LXRβ. Its discovery validated a high-throughput screening approach for identifying novel LXR modulators. The available data robustly demonstrates its ability to induce the expression of key LXR target genes and promote cholesterol efflux in relevant cell types.
However, the lack of publicly available in vivo data, including pharmacokinetic and efficacy studies in animal models, is a significant gap in our understanding of this compound's potential as a therapeutic agent. The dual agonism of LXRα and LXRβ is often associated with the undesirable side effect of hepatic steatosis (fatty liver) due to the upregulation of SREBP-1c in the liver. This on-target toxicity has been a major hurdle for the clinical development of pan-LXR agonists. It is plausible that such concerns may have limited the further development of this compound.
References
GSK3987 and its Impact on Macrophage Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immunity. Their functional phenotype can be broadly categorized into a pro-inflammatory (M1) or an anti-inflammatory (M2) state, a process known as polarization. The modulation of macrophage polarization is a key therapeutic strategy for a variety of diseases, including atherosclerosis, autoimmune disorders, and cancer. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as crucial regulators of macrophage function, influencing cholesterol metabolism and inflammatory responses. GSK3987 has been identified as a ligand of LXR, and this guide provides a comprehensive overview of its effects on macrophage biology, drawing on available data and the broader understanding of LXR modulation in these cells.
This compound: An LXR Ligand
This compound is a known Liver X Receptor (LXR) ligand that recruits the steroid receptor coactivator-1 (SRC-1) to human LXRα and LXRβ with EC50 values of 40 nM.[1] As an LXR agonist, it has been shown to influence gene expression related to cholesterol metabolism and inflammation in macrophages.[1][2]
Impact on Macrophage Function
Cholesterol Efflux and Gene Expression
In primary human macrophages, this compound has been demonstrated to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and induce cellular cholesterol efflux to apolipoprotein A1 (apoA1) in a dose-dependent manner, with an EC50 of 0.08 μM for ABCA1 induction.[1] This is a hallmark of LXR activation, which plays a critical role in preventing the formation of foam cells, a key event in the development of atherosclerosis.
Modulation of Inflammatory Responses
This compound has been shown to cause a concentration-dependent decrease in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cell cultures.[2] This suggests a potential role for this compound in dampening inflammatory responses in macrophages.
The LXR-MAFB Signaling Axis in Macrophage Polarization
While direct, in-depth studies on this compound's role in macrophage polarization are limited, extensive research on other LXR modulators, particularly the LXR inverse agonist GSK2033, provides a valuable framework for understanding the potential mechanisms. Inhibition of LXR has been shown to promote an anti-inflammatory macrophage phenotype through the upregulation of the transcription factor MAFB (v-maf avian musculoaponeurotic fibrosarcoma oncogene homolog B).
MAFB is a key regulator of the anti-inflammatory profile of macrophages. LXR inhibition leads to increased MAFB expression, which in turn drives the expression of genes associated with an anti-inflammatory, M2-like phenotype. It is important to note that as an LXR agonist, this compound's effects on the LXR-MAFB axis and subsequent macrophage polarization may differ from those of an inverse agonist like GSK2033. Further research is needed to elucidate the precise impact of this compound on this pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of LXR modulators on macrophage function.
Table 1: Effect of this compound on LXR Activation and Cholesterol Efflux
| Parameter | Cell Type | Agonist | Concentration | Effect | Reference |
| LXRα-SRC1 Recruitment | - | This compound | 40 nM (EC50) | Recruitment of coactivator | |
| LXRβ-SRC1 Recruitment | - | This compound | 40 nM (EC50) | Recruitment of coactivator | |
| ABCA1 Expression | Primary Human Macrophages | This compound | 0.08 µM (EC50) | Increased expression | |
| Cholesterol Efflux | Primary Human Macrophages | This compound | 30-1000 nM | Dose-dependent increase |
Table 2: Effect of LXR Modulators on Macrophage Cytokine Secretion
| Cytokine | Cell Type | Modulator | Effect | Reference |
| IL-6 | Cell Cultures | This compound (agonist) | Concentration-dependent decrease | |
| IL-1β | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production upon LPS activation | |
| IL-6 | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production upon LPS activation | |
| Activin A | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production in resting conditions | |
| CCL17 | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production in resting conditions |
Experimental Protocols
General Protocol for In Vitro Macrophage Polarization and Treatment with LXR Modulators
This protocol provides a general framework for the differentiation of human monocytes into macrophages and their subsequent polarization and treatment.
1. Isolation and Culture of Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages.
2. Macrophage Polarization:
-
To generate M1 macrophages, polarize M0 macrophages with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 24-48 hours.
-
To generate M2 macrophages, polarize M0 macrophages with interleukin-4 (IL-4) (20 ng/mL) and interleukin-13 (IL-13) (20 ng/mL) for 24-48 hours.
3. Treatment with LXR Modulators:
-
Prepare stock solutions of this compound or other LXR modulators in a suitable solvent (e.g., DMSO).
-
Treat differentiated macrophages with the desired concentrations of the LXR modulator for a specified period (e.g., 24 hours) prior to or concurrently with polarizing stimuli. Ensure appropriate vehicle controls are included.
4. Analysis of Macrophage Function:
-
Gene Expression Analysis (qPCR): Isolate total RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of genes associated with M1/M2 polarization (e.g., TNF, IL6, NOS2 for M1; ARG1, MRC1, IL10 for M2) and LXR target genes (ABCA1, SREBP1c).
-
Cytokine Secretion Analysis (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Prepare cell lysates to analyze the protein expression of key signaling molecules, such as MAFB, and markers of macrophage polarization.
-
Phagocytosis Assay: Incubate macrophages with fluorescently labeled particles (e.g., zymosan, E. coli) and quantify their uptake using flow cytometry or fluorescence microscopy.
-
Cholesterol Efflux Assay: Label macrophages with [3H]-cholesterol and measure the release of radioactivity into the medium in the presence of an acceptor like apoA1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LXR-MAFB Signaling in Macrophage Polarization.
Caption: Experimental Workflow for Macrophage Analysis.
Conclusion
This compound is an LXR agonist with demonstrated effects on macrophage cholesterol metabolism and inflammatory cytokine production. While direct evidence for its role in macrophage polarization is still emerging, the well-established LXR-MAFB signaling axis provides a strong rationale for its potential to modulate macrophage phenotype. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other LXR modulators in diseases driven by macrophage dysfunction. Further studies are warranted to fully elucidate the impact of this compound on the spectrum of macrophage functions and to translate these findings into novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of GSK3987, a Liver X Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro characterization of GSK3987, a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). This compound activates LXR-mediated signaling pathways, leading to the regulation of genes involved in cholesterol homeostasis and lipid metabolism. The following protocols describe biochemical and cell-based assays to quantify the activity and downstream effects of this compound, including LXR coactivator recruitment, target gene expression, cholesterol efflux, and triglyceride accumulation.
Introduction
Liver X Receptors (LXRs) are nuclear receptors that play a critical role in the transcriptional regulation of lipid metabolism and inflammation. Upon activation by oxysterols or synthetic ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This recruitment of coactivator proteins initiates the transcription of genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). ABCA1 is crucial for mediating cholesterol efflux from cells to high-density lipoprotein (HDL), while SREBP-1c is a key regulator of fatty acid and triglyceride synthesis.
This compound is a synthetic LXR agonist that activates both LXRα and LXRβ isoforms.[1][2] Its ability to induce the expression of LXR target genes makes it a valuable tool for studying lipid metabolism and related disorders. These protocols provide methodologies to assess the in vitro pharmacology of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
| Target | Assay | EC50 (nM) | Reference |
| LXRα-SRC1 | Coactivator Recruitment | 50 | [2][3] |
| LXRβ-SRC1 | Coactivator Recruitment | 40 | [3] |
| ABCA1 Expression | Cell-based | 80 |
| Cell Line/Primary Cells | Assay | Concentration Range | Effect | Reference |
| Primary Human Macrophages | ABCA1 Expression | 30 - 1000 nM | Dose-dependent increase | |
| Primary Human Macrophages | Cholesterol Efflux | 30 - 1000 nM | Dose-dependent increase | |
| HepG2 | SREBP-1c Expression | 6 - 1500 nM | Dose-dependent increase | |
| HepG2 | Triglyceride Accumulation | 6 - 1500 nM | Dose-dependent increase |
Signaling Pathway
Experimental Protocols
LXRα/β Coactivator Recruitment Assay (TR-FRET)
This protocol is based on the LanthaScreen™ TR-FRET technology and is designed to measure the recruitment of a fluorescently labeled coactivator peptide to the LXR ligand-binding domain (LBD) upon agonist binding.
Workflow Diagram:
References
Application Notes and Protocols for GSK3987 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK3987, a potent pan-agonist of Liver X Receptors (LXRα and LXRβ), in various cell-based assays. The following sections detail the mechanism of action, experimental workflows, and data interpretation for key functional readouts.
Introduction to this compound
This compound is a synthetic small molecule that activates both LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding recruits coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC1), initiating gene transcription.
Key downstream targets of LXR activation include:
-
ATP-binding cassette transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I).[1][2]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[3][4]
Consequently, treatment of cells with this compound is expected to increase ABCA1 expression, enhance cellular cholesterol efflux, and promote triglyceride accumulation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays. These values can serve as a reference for designing dose-response experiments.
| Assay Type | Target/Readout | Cell Line/System | EC50 | Reference(s) |
| Coactivator Recruitment | LXRα-SRC1 | Biochemical Assay | 50 nM | [5] |
| Coactivator Recruitment | LXRβ-SRC1 | Biochemical Assay | 40 nM | |
| Gene Expression | ABCA1 | Primary Human Macrophages | 80 nM | |
| Cellular Cholesterol Efflux | Cholesterol Efflux to ApoA-I | Primary Human Macrophages | Dose-dependent increase | |
| Gene Expression/Lipid Accumulation | SREBP-1c | Human Hepatoma (HepG2) Cells | Dose-dependent increase |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound activates the LXR/RXR heterodimer, leading to target gene transcription.
General Experimental Workflow for Cell-Based Assays
References
- 1. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBP-1 Transcription Factor Assay Kit - Applications - CAT N°: 10010854 [bertin-bioreagent.com]
- 5. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LXR Agonist GSK3987 and Analogs in Animal Models
Disclaimer: There is a notable lack of publicly available in vivo data for the Liver X Receptor (LXR) agonist GSK3987. Therefore, this document provides a detailed guide based on the well-characterized LXR agonists GW3965 and T0901317 as reference compounds. The protocols and dosing information presented herein are intended to serve as a starting point for researchers and should be adapted and optimized for specific experimental needs, while exercising appropriate scientific caution when extrapolating to this compound.
Introduction to this compound
This compound is a potent pan-agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) with EC50 values of 50 nM and 40 nM, respectively.[1][2] Its mechanism of action involves the activation of LXRs, which are nuclear receptors that play a crucial role in the transcriptional control of genes involved in lipid metabolism and inflammation. Activation of LXRs by agonists like this compound leads to an increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1][2] This, in turn, promotes cellular cholesterol efflux and triglyceride accumulation.[1] While the in vitro activity of this compound is well-documented, its application in animal models has not been extensively reported.
LXR Signaling Pathway
The activation of LXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates the simplified LXR signaling pathway.
Caption: Simplified LXR signaling pathway upon agonist binding.
Animal Model Dosing Guide (Based on Analogs)
The following tables summarize dosing information for the reference LXR agonists GW3965 and T0901317 in common animal models. This information should be used as a reference for designing studies with this compound and not as a direct dosing recommendation.
GW3965 Dosing Information
| Animal Model | Dose Range | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference |
| Mouse (C57BL/6) | 10 mg/kg/day | Oral gavage | 0.5% Methylcellulose, 2% Tween-80 | 7-15 days | Upregulated ABCA1 expression, increased HDL levels. | |
| Mouse (LDLR-/-) | 10 mg/kg/day | Oral gavage | Not specified | Not specified | Potent anti-atherogenic activity. | |
| Mouse (apoE-/-) | 10 mg/kg/day | Oral gavage | Not specified | Not specified | Potent anti-atherogenic activity. | |
| Rat (Sprague-Dawley) | 0.1 - 1.0 mg/kg | Intravenous | Not specified | Single dose | Dose-dependent reduction in LPS-mediated liver injury. | |
| Rat (Sprague-Dawley) | 10 mg/kg/day | Oral gavage | 0.5% Methylcellulose, 2% Tween-80 | 7-15 days | Reduced Angiotensin II-mediated pressor responses. |
T0901317 Dosing Information
| Animal Model | Dose Range | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference |
| Mouse (LDL receptor null) | 10 mg/kg/day | Oral | Not specified | 12 weeks | Inhibited the progression of atherosclerosis. | |
| Mouse (APP/PS1) | ~30 mg/kg/day | Not specified | Not specified | Not specified | Increased ABCA1 expression in the hippocampus, reduced amyloid plaques. | |
| Mouse (Tg2576) | 50 mg/kg/day | Not specified | Not specified | 25 days | Reduced levels of insoluble beta-amyloid. | |
| Rat (Wistar) | 10 mg/kg/day | Oral gavage | Not specified | 7 days | Induced hyperlipidemia but did not lead to severe myocardial lipid accumulation. |
Experimental Protocols
Formulation and Administration Protocol (General)
This protocol provides a general guideline for the preparation and administration of LXR agonists for in vivo studies.
Materials:
-
LXR Agonist (e.g., GW3965, T0901317, or this compound)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Corn Oil, 0.5% Methylcellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles or appropriate syringes for injection
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
For a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O:
-
In a sterile tube, add the required volume of DMSO to the LXR agonist powder.
-
Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is clear.
-
Finally, add ddH2O to the final volume and vortex to create a homogenous solution.
-
-
For a formulation in corn oil:
-
Dissolve the LXR agonist in a small amount of DMSO.
-
Add the DMSO-drug solution to the required volume of corn oil and mix thoroughly.
-
-
For a suspension in 0.5% Methylcellulose with 2% Tween-80:
-
Prepare a 0.5% solution of methylcellulose in sterile water.
-
Add 2% Tween-80 to the methylcellulose solution and mix.
-
Weigh the LXR agonist and add it to the vehicle.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
-
Dose Calculation:
-
Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the animals.
-
Example: For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the required concentration is 2.5 mg/mL.
-
-
Administration:
-
Oral Gavage: Administer the calculated volume of the solution or suspension directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: Inject the calculated volume of the solution into the peritoneal cavity.
-
Note: The choice of vehicle and administration route should be determined based on the physicochemical properties of the compound and the experimental design. It is recommended to perform a vehicle-only control group to assess any effects of the vehicle itself.
Experimental Workflow for Evaluating LXR Agonists in vivo
The following diagram outlines a general workflow for assessing the efficacy and pharmacodynamic effects of an LXR agonist in an animal model of a relevant disease (e.g., atherosclerosis).
Caption: General experimental workflow for in vivo LXR agonist studies.
Conclusion
While direct in vivo dosing guidelines for this compound are not available, the information provided for the analogous LXR agonists GW3965 and T0901317 offers a solid foundation for initiating preclinical studies. Researchers should carefully consider the specific aims of their study, the chosen animal model, and the physicochemical properties of this compound when designing their experimental protocols. It is imperative to conduct pilot studies to determine the optimal dose, vehicle, and administration route for this compound to achieve the desired pharmacodynamic effects while minimizing potential toxicity.
References
Preparing Stock Solutions of GSK3987: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of GSK3987, a potent pan-agonist of Liver X Receptor (LXR) α and β.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide includes detailed protocols for dissolving and storing this compound, as well as a summary of its key chemical and biological properties. Additionally, visual diagrams are provided to illustrate the experimental workflow and the relevant signaling pathway.
Introduction to this compound
This compound is a synthetic small molecule that acts as a potent agonist for both LXRα and LXRβ.[1][3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs by agonists like this compound leads to the increased expression of target genes, including ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). This modulation results in increased cellular cholesterol efflux and triglyceride accumulation. Due to its role in lipid metabolism, this compound is a valuable tool for research in areas such as atherosclerosis, inflammation, and metabolic diseases.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 384.43 g/mol | |
| CAS Number | 264206-85-1 | |
| Formula | C₂₄H₂₀N₂O₃ | |
| Appearance | Light yellow to yellow solid | |
| Purity | >98% (as confirmed by HPLC) | |
| EC₅₀ for LXRα-SRC1 | 50 nM | |
| EC₅₀ for LXRβ-SRC1 | 40 nM |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in Ethanol. This compound is considered insoluble in water. It is important to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of the compound.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (≥ 130.06 mM) | Use of newly opened, anhydrous DMSO is recommended. Sonication or ultrasonic treatment may be needed to fully dissolve the compound. | |
| Ethanol | ~6 mg/mL | --- | |
| Water | Insoluble | --- |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or ultrasonic water bath
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.844 mg of this compound (Molecular Weight = 384.43 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 3.844 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder. A clear, light yellow to yellow solution should be obtained.
-
Optional Sonication: If the compound does not fully dissolve with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified this compound Signaling Pathway
References
Application Notes and Protocols for Gene Expression Analysis Following GSK3987 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a potent, synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation.[1][2] Activation of LXRs by agonists like this compound leads to the induction of a suite of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[3][4] Notably, this compound has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1] Understanding the full spectrum of gene expression changes induced by this compound is crucial for elucidating its therapeutic potential and off-target effects.
These application notes provide detailed protocols for analyzing global gene expression changes in cells following treatment with this compound, utilizing next-generation sequencing (NGS) and quantitative real-time PCR (qRT-PCR) for validation.
Mechanism of Action and Signaling Pathway
This compound functions by binding to and activating LXRα and LXRβ. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in reverse cholesterol transport and lipogenesis.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis. Specific cell types and treatment conditions should be optimized based on the research question.
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound for subsequent RNA extraction.
Materials:
-
Cell line of interest (e.g., human macrophages like THP-1, or human hepatoma cells like HepG2)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed THP-1 cells at 1 x 10^6 cells/well or HepG2 cells at 5 x 10^5 cells/well. Allow cells to adhere and stabilize for 24 hours.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations. Based on published data, a concentration range of 30 nM to 1000 nM is recommended.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for a predetermined time course. For gene expression analysis, time points of 6, 12, and 24 hours are recommended to capture both early and late response genes.
-
Cell Harvest: After incubation, wash the cells once with ice-cold PBS and then proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
TRIzol reagent or a column-based RNA purification kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
Cell Lysis: Lyse the cells directly in the culture wells by adding 1 mL of TRIzol reagent per well.
-
RNA Isolation: Follow the manufacturer's protocol for the chosen RNA extraction method.
-
RNA Quantification and Quality Control:
-
Resuspend the final RNA pellet in an appropriate volume of RNase-free water.
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for NGS applications.
-
Protocol 3: Next-Generation Sequencing (RNA-Seq)
Objective: To perform global transcriptomic analysis of cells treated with this compound.
Procedure:
-
Library Preparation:
-
Starting with 1 µg of high-quality total RNA, isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Utilize pathway analysis tools to identify biological pathways enriched among the differentially expressed genes.
-
Protocol 4: qRT-PCR for Validation
Objective: To validate the expression changes of select genes identified by RNA-Seq.
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Design primers for the target genes of interest (e.g., ABCA1, SREBP1C) and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.
-
Thermal Cycling: Run the plate on a qRT-PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation
The quantitative data from the gene expression analysis should be summarized in clear and concise tables.
Table 1: this compound Treatment Parameters
| Parameter | Description |
| Cell Line | e.g., THP-1 human monocytic cell line |
| This compound Concentrations | 100 nM, 300 nM, 1000 nM |
| Vehicle Control | 0.1% DMSO |
| Treatment Duration | 6, 12, 24 hours |
| Biological Replicates | n = 3 per condition |
Table 2: RNA Quality Control
| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Control 6h - Rep 1 | 150.2 | 2.05 | 2.10 | 9.5 |
| This compound 100nM 6h - Rep 1 | 145.8 | 2.06 | 2.12 | 9.6 |
| ... | ... | ... | ... | ... |
Table 3: Top Differentially Expressed Genes (RNA-Seq)
| Gene Symbol | Log2 Fold Change (this compound vs. Control) | p-value | FDR |
| ABCA1 | 3.5 | 1.2e-15 | 2.5e-14 |
| SREBF1 (SREBP-1c) | 2.8 | 3.4e-12 | 5.1e-11 |
| ABCG1 | 2.5 | 5.6e-10 | 7.8e-09 |
| MYD88 | -1.5 | 2.1e-08 | 3.0e-07 |
| ... | ... | ... | ... |
Table 4: qRT-PCR Validation of Target Genes
| Gene Symbol | Treatment | Fold Change (vs. Control) ± SD |
| ABCA1 | This compound (100nM, 24h) | 10.2 ± 1.5 |
| SREBP1C | This compound (100nM, 24h) | 6.8 ± 0.9 |
| MYD88 | This compound (100nM, 24h) | 0.45 ± 0.08 |
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression. Adherence to these methodologies will ensure robust and reproducible data, contributing to a deeper understanding of LXR biology and the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Reverse Cholesterol Transport with GSK3987
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK3987, a potent pan-Liver X Receptor (LXR) agonist, to investigate the intricate process of reverse cholesterol transport (RCT). This document outlines the mechanism of action of this compound, presents relevant quantitative data, and offers detailed protocols for key in vitro and in vivo experimental assays.
Introduction to this compound and Reverse Cholesterol Transport
Reverse cholesterol transport is a critical physiological pathway responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion. This process is a key defense mechanism against the development of atherosclerosis. Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cholesterol sensors and are master regulators of RCT.[1]
This compound is a synthetic agonist that activates both LXRα and LXRβ.[2][3][4] Its activation of LXRs leads to the transcriptional upregulation of genes pivotal to cholesterol efflux and transport, making it a valuable tool for studying the molecular mechanisms of RCT and for the discovery of potential therapeutic agents for cardiovascular diseases.[5]
Mechanism of Action
This compound exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key target genes in the context of reverse cholesterol transport include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I).
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): While a key regulator of fatty acid and triglyceride synthesis, SREBP-1c is also a direct target of LXR. Its induction by LXR agonists is an important consideration in therapeutic development due to potential for hepatic steatosis.
The signaling pathway is depicted below:
Quantitative Data
This compound is a potent pan-LXR agonist. The following table summarizes its in vitro activity. While extensive dose-response data for this compound in peer-reviewed literature is limited, the provided EC50 values demonstrate its high potency. Representative data from other well-characterized LXR agonists are included to illustrate the expected dose-dependent effects on gene expression and cholesterol efflux.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Species | Assay | Value (nM) | Reference |
| EC50 | LXRα-SRC1 | Human | Coactivator Recruitment | 50 | |
| EC50 | LXRβ-SRC1 | Human | Coactivator Recruitment | 40 | |
| EC50 | ABCA1 expression | Human | Reporter Assay | 80 |
Table 2: Representative Dose-Response of LXR Agonist (T0901317) on Target Gene Expression in Human Macrophages
Data adapted from literature for a representative LXR agonist to illustrate expected effects.
| Concentration (µM) | ABCA1 mRNA Fold Induction | ABCG1 mRNA Fold Induction | SREBP-1c mRNA Fold Induction |
| 0.1 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |
| 1 | 8.2 ± 1.1 | 9.5 ± 1.3 | 4.5 ± 0.7 |
| 10 | 15.6 ± 2.3 | 18.2 ± 2.5 | 7.1 ± 1.0 |
Table 3: Representative Effect of LXR Agonist (T0901317) on Cholesterol Efflux from THP-1 Macrophages
Data adapted from literature for a representative LXR agonist to illustrate expected effects.
| Concentration (µM) | Cholesterol Efflux to ApoA-I (% of total) |
| 0 (Vehicle) | 8.5 ± 1.2% |
| 1 | 15.2 ± 1.8% |
| 5 | 22.8 ± 2.5% |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on reverse cholesterol transport are provided below.
Protocol 1: In Vitro Cholesterol Efflux Assay
This protocol describes the measurement of cholesterol efflux from cultured macrophages, a key in vitro assay to assess the first step of RCT. Both radiolabeled and fluorescent methods are common.
Experimental Workflow:
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
This compound (dissolved in DMSO)
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Scintillation counter or fluorescence plate reader
-
96-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Differentiate monocytes into macrophages by treating with 100 nM PMA for 48-72 hours.
-
-
Cholesterol Labeling:
-
After differentiation, wash the macrophages with serum-free medium.
-
Label the cells by incubating for 24 hours with medium containing [³H]-cholesterol (1 µCi/mL) or a fluorescent cholesterol analog.
-
-
Equilibration and Treatment:
-
Wash the cells to remove unincorporated label.
-
Equilibrate the cells in serum-free medium for 18-24 hours.
-
During the last 4-6 hours of equilibration, treat the cells with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or vehicle control (DMSO).
-
-
Cholesterol Efflux:
-
Wash the cells and add serum-free medium containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL).
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
-
Quantification:
-
Collect the supernatant (media).
-
Lyse the cells in the wells.
-
Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.
-
Calculate the percentage of cholesterol efflux: (counts or fluorescence in medium) / (counts or fluorescence in medium + counts or fluorescence in cell lysate) x 100.
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the mRNA levels of LXR target genes (e.g., ABCA1, SREBP-1c) in response to this compound treatment.
Materials:
-
HepG2 (human hepatoma) or differentiated THP-1 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Plate HepG2 or differentiated THP-1 cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 6-1500 nM for HepG2) or vehicle control for 18-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
-
Protocol 3: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This is a gold-standard in vivo assay to measure the entire RCT pathway, from macrophage cholesterol efflux to fecal excretion. This protocol is adapted from studies using other LXR agonists like GW3965.
Experimental Workflow:
Materials:
-
J774 murine macrophage cell line
-
[³H]-cholesterol
-
Acetylated LDL (acLDL)
-
C57BL/6 mice
-
This compound formulated for in vivo administration
-
Metabolic cages for fecal collection
-
Scintillation counter
Procedure:
-
Preparation of Labeled Macrophages:
-
Culture J774 macrophages and label them with [³H]-cholesterol and load with cholesterol by incubating with acLDL.
-
-
Animal Treatment:
-
House mice in metabolic cages.
-
Treat mice daily with this compound or vehicle control via oral gavage or other appropriate route for a specified period (e.g., 5-7 days) to allow for target gene induction.
-
-
Macrophage Injection:
-
On the day of the experiment, inject the [³H]-cholesterol-labeled macrophages into the peritoneal cavity of the treated mice.
-
-
Sample Collection:
-
Collect feces and blood (for plasma) at specified time points (e.g., 24 and 48 hours) after macrophage injection.
-
-
Analysis:
-
Extract neutral sterols and bile acids from the feces.
-
Measure the amount of ³H-label in the plasma and in the fecal sterol and bile acid fractions using a scintillation counter.
-
The appearance of ³H in the feces represents the completion of the macrophage-to-feces RCT pathway.
-
Conclusion
This compound is a potent and valuable research tool for elucidating the mechanisms of reverse cholesterol transport through its activation of LXRα and LXRβ. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding and modulating this critical pathway for the prevention and treatment of cardiovascular disease.
References
- 1. Discovery of Nonlipogenic ABCA1 Inducing Compounds with Potential in Alzheimer’s Disease and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted maleimides as liver X receptor agonists and determination of a ligand-bound crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Collection - Discovery of Substituted Maleimides as Liver X Receptor Agonists and Determination of a Ligand-Bound Crystal Structure - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Western Blot Analysis of SREBP-1 Expression in Response to GSK3987
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Protein-1 (SREBP-1) is a pivotal transcription factor that governs the expression of genes involved in lipogenesis and cholesterol metabolism. Its activation is a multi-step process involving proteolytic cleavage and nuclear translocation, making it a key target in metabolic research and drug development. GSK3987 is a potent Liver X Receptor (LXR) agonist. LXR activation is known to upregulate the expression of SREBP-1c, a major isoform of SREBP-1, thereby stimulating the synthesis of fatty acids and triglycerides. This document provides detailed protocols and application notes for utilizing Western blotting to investigate the dose-dependent effects of this compound on SREBP-1 expression in a cellular context.
Signaling Pathway of SREBP-1 Activation via LXR Agonism
This compound, as an LXR agonist, binds to and activates Liver X Receptors (LXRα and LXRβ). Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter region of target genes, including the gene encoding SREBP-1c. This binding initiates the transcription of the SREBP-1c gene, leading to an increase in the precursor SREBP-1c (pSREBP-1) protein levels in the endoplasmic reticulum. The precursor protein is then transported to the Golgi apparatus where it undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, transcriptionally active N-terminal fragment of SREBP-1 (mSREBP-1), which translocates to the nucleus. In the nucleus, mSREBP-1 binds to Sterol Regulatory Elements (SREs) in the promoters of lipogenic genes, activating their transcription and leading to increased fatty acid and triglyceride synthesis.
Caption: Signaling pathway of SREBP-1 activation by the LXR agonist this compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the expression of precursor (pSREBP-1) and mature (mSREBP-1) forms of SREBP-1 in HepG2 cells, as determined by Western blot analysis. Data is presented as fold change relative to the vehicle control.
| This compound Concentration (nM) | pSREBP-1 (125 kDa) Fold Change (± SEM) | mSREBP-1 (68 kDa) Fold Change (± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 | 1.85 ± 0.21 | 2.50 ± 0.28 |
| 50 | 3.20 ± 0.35 | 4.80 ± 0.42 |
| 100 | 4.50 ± 0.48 | 6.20 ± 0.55 |
| 500 | 4.75 ± 0.51 | 6.50 ± 0.60 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of SREBP-1 expression in response to this compound treatment.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of SREBP-1.
Materials and Reagents
-
Cell Line: HepG2 (human hepatoma) cells
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Nuclear and Cytoplasmic Extraction:
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, with protease and phosphatase inhibitors)
-
-
Reagents for Western Blotting:
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Rabbit anti-SREBP-1 polyclonal antibody (recognizes both precursor and mature forms)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)
-
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 100 mm dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for 18-24 hours.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microfuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µL of hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 12,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear extract.
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
Western Blotting:
-
Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 4-12% Tris-Glycine SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-1 antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (Lamin B1 for nuclear extracts, β-actin for cytoplasmic extracts) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the precursor SREBP-1 (pSREBP-1, ~125 kDa) in the cytoplasmic/membrane fraction and the mature SREBP-1 (mSREBP-1, ~68 kDa) in the nuclear fraction using densitometry software.
-
Normalize the SREBP-1 band intensities to the corresponding loading control band intensities.
-
Calculate the fold change in SREBP-1 expression for each this compound concentration relative to the vehicle-treated control.
-
Conclusion
This document provides a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of SREBP-1 expression in response to the LXR agonist this compound. The provided protocols and diagrams offer a clear framework for experimental design, execution, and data interpretation, facilitating the investigation of this compound's role in modulating lipogenic pathways.
Application Notes and Protocols for GSK3987 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a potent, pan-agonist of the Liver X Receptor (LXR) isoforms LXRα and LXRβ.[1][2][3] LXRs are nuclear receptors that function as key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3][4] In the context of Alzheimer's disease (AD), LXR activation has emerged as a promising therapeutic strategy. The rationale for this approach is based on the role of LXRs in promoting the expression of genes involved in cholesterol efflux and amyloid-beta (Aβ) clearance, such as Apolipoprotein E (ApoE) and the ATP-binding cassette transporter A1 (ABCA1).
While direct studies of this compound in Alzheimer's disease models are not yet widely published, its known mechanism of action as a potent LXR agonist suggests its potential utility in investigating the therapeutic benefits of this pathway. These application notes provide a comprehensive overview of the potential applications of this compound in AD research, based on the established role of LXR agonism in this field. Detailed protocols for proposed in vitro and in vivo experiments are also presented.
Mechanism of Action in the Context of Alzheimer's Disease
This compound activates both LXRα and LXRβ, leading to the transcriptional upregulation of target genes. In the central nervous system, LXRβ is the more ubiquitously expressed isoform. The activation of LXRs by an agonist like this compound is hypothesized to mitigate Alzheimer's pathology through several mechanisms:
-
Enhanced Aβ Clearance: LXR activation increases the expression and lipidation of ApoE, which plays a crucial role in the clearance of Aβ peptides from the brain.
-
Increased Cholesterol Efflux: Upregulation of ABCA1 and other transporters facilitates the removal of excess cholesterol from neurons and glial cells, a process that may influence the processing of the amyloid precursor protein (APP).
-
Neuroinflammation Modulation: LXRs have anti-inflammatory properties and can suppress the expression of pro-inflammatory genes in microglia and astrocytes, which are key components of the neuroinflammatory response in AD.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | EC50 (nM) | Reference |
| LXRα | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 50 | |
| LXRβ | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 40 | |
| ABCA1 Expression | Primary Human Macrophages | 80 |
Table 2: Effects of LXR Agonists in Alzheimer's Disease Models (Data for other LXR agonists, as a reference for expected outcomes with this compound)
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| GW3965 | 3xTg-AD Mice | 3 months | Increased ApoE and ABCA1 expression, reduced astrogliosis, rescued synaptic plasticity. | |
| T0901317 | Tg2576 Mice | Not specified | Increased hippocampal ABCA1 and ApoE, selectively lowered Aβ42, and reversed contextual memory deficits. | |
| GW3965 | APP/PS1 Mice | 8 weeks | Diminished senile plaque levels (dependent on functional Abca1). |
Mandatory Visualizations
Caption: LXR signaling pathway activated by this compound in the context of Alzheimer's disease.
Caption: Proposed experimental workflow for evaluating this compound in Alzheimer's disease research.
Experimental Protocols
In Vitro Experiments
1. Cell Culture and Treatment
-
Cell Lines:
-
Primary mixed glial cultures or astrocytes from neonatal mice.
-
Neuronal cell lines such as SH-SY5Y or N2a, potentially stably transfected to overexpress human APP with familial AD mutations (e.g., N2a-APPsw).
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for primary cultures, DMEM for cell lines) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve final working concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) in all experiments.
-
Treatment: Plate cells and allow them to adhere. Replace the medium with fresh medium containing this compound or vehicle and incubate for the desired time (e.g., 24-48 hours).
2. Gene Expression Analysis (qPCR)
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for ABCA1, ApoE, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ABCA1, ApoE, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software.
4. Aβ Measurement (ELISA)
-
Sample Collection: Collect the conditioned media from treated neuronal cell cultures.
-
ELISA: Measure the levels of Aβ40 and Aβ42 in the media using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalization: Normalize Aβ levels to the total protein concentration in the corresponding cell lysates.
5. Cholesterol Efflux Assay
-
Labeling: Incubate cells with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or [3H]-cholesterol.
-
Equilibration: Wash cells and incubate in serum-free media to allow for equilibration of the labeled cholesterol.
-
Efflux: Replace the media with media containing this compound and a cholesterol acceptor (e.g., ApoA-I or HDL).
-
Measurement: After incubation, measure the amount of labeled cholesterol in the media and the cells.
-
Calculation: Calculate the percentage of cholesterol efflux as (media counts / (media counts + cell counts)) x 100.
In Vivo Experiments
1. Animal Models and Drug Administration
-
Animal Models: Utilize established transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, which develop age-dependent Aβ pathology and cognitive deficits.
-
Drug Formulation: Formulate this compound for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).
-
Dosing: Based on studies with other LXR agonists, a starting dose in the range of 10-30 mg/kg/day administered by oral gavage could be appropriate. Include a vehicle-treated control group.
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the age of the animals and the specific endpoints being investigated.
2. Behavioral Testing
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate working memory.
-
Contextual Fear Conditioning: To assess associative learning and memory.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
3. Immunohistochemistry and Histology
-
Tissue Processing: Following the treatment period, perfuse mice with saline and then 4% paraformaldehyde. Collect brains and process for cryosectioning or paraffin embedding.
-
Immunostaining: Perform immunohistochemistry on brain sections using antibodies against:
-
Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Iba1 to identify microglia.
-
GFAP to identify astrocytes.
-
-
Image Analysis: Quantify plaque load, microgliosis, and astrogliosis using image analysis software.
4. Biochemical Analysis of Brain Tissue
-
Brain Homogenization: Homogenize one brain hemisphere in a series of buffers to sequentially extract proteins from different cellular compartments (e.g., soluble, membrane-bound, and insoluble fractions).
-
Aβ ELISA: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
Western Blot: Analyze the expression levels of ABCA1, ApoE, and other relevant proteins in the brain homogenates.
Conclusion
This compound, as a potent LXR agonist, holds significant promise for Alzheimer's disease research. The protocols outlined above provide a framework for systematically evaluating its therapeutic potential, from its molecular effects on target gene expression and Aβ metabolism in vitro to its impact on pathology and cognitive function in vivo. While these experimental plans are based on the well-established effects of other LXR agonists, they will be crucial in defining the specific profile of this compound as a potential therapeutic agent for Alzheimer's disease.
References
- 1. Role of Liver X Receptor in AD Pathophysiology | PLOS One [journals.plos.org]
- 2. Role of Liver X Receptor in AD Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptors: emerging therapeutic targets for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
GSK3987 not dissolving properly in DMSO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter issues with GSK3987, particularly concerning its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential reasons?
A1: Several factors can impede the complete dissolution of this compound in DMSO:
-
Compound Purity: The presence of impurities can significantly alter the solubility of the compound. It is advisable to use high-purity grade this compound for your experiments.[1]
-
DMSO Quality: The quality of the DMSO is crucial. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can decrease the solubility of many organic compounds, including this compound.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[3]
-
Temperature: The dissolution of this compound can be temperature-dependent. Gentle warming to around 37°C may aid in dissolving the compound.
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. Refer to the solubility data to ensure you are working within the recommended concentration range.
Q2: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. To address this, you can try gently warming the solution to 37°C and vortexing or sonicating it to redissolve the precipitate. Before use, always visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation persists, it could indicate that the solution is supersaturated, and the actual concentration may be lower than intended.
Q3: How should I store my this compound stock solutions in DMSO for optimal stability?
A3: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage, -20°C is generally sufficient.
Troubleshooting Guides
Issue: this compound powder is not dissolving in DMSO at room temperature.
This guide provides a step-by-step protocol to facilitate the dissolution of this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Data Presentation
Solubility of this compound in DMSO
The following table summarizes the solubility of this compound in DMSO as reported by various suppliers. It is important to note that using fresh, anhydrous DMSO is critical to achieving these concentrations.
| Supplier | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 100 | 260.13 | Ultrasonic treatment recommended. |
| Selleck Chemicals | 77 | 200.29 | Use fresh DMSO. |
| TargetMol | 50 | 130.06 | Sonication is recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines a reliable method for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 384.43 g/mol .
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and then vortex again.
-
Sonication (if necessary): If solids are still visible, sonicate the solution for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Signaling Pathway
This compound is a pan-agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). The upregulation of ABCA1 promotes cholesterol efflux from cells, while increased SREBP-1c expression leads to triglyceride accumulation.
References
Technical Support Center: GSK Compound Cytotoxicity in Cell Culture
Important Note on Compound Identity: The compound "GSK3987" is a Liver X Receptor (LXR) agonist, primarily involved in the regulation of cholesterol metabolism and inflammatory responses.[1][2][3] While high concentrations of any compound can induce cytotoxicity, this is not the primary mechanism of action for LXR agonists.
Given the focus of this request on cytotoxicity for cancer research, this guide will focus on a more relevant compound: GSK2879552 (also known as GSK-LSD1) , a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key enzyme in cancer progression, and its inhibitors are actively investigated for their cytotoxic and anti-proliferative effects.[4][5]
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK-LSD1? A1: GSK-LSD1 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the silencing of tumor suppressor genes in various cancers. By inhibiting LSD1, GSK-LSD1 prevents this demethylation, leading to the re-expression of tumor suppressor genes, cell differentiation, and ultimately, apoptosis or cell cycle arrest in susceptible cancer cell lines.
Q2: What are the expected cytotoxic effects of GSK-LSD1? A2: The cytotoxic effects of GSK-LSD1 are cell-line dependent. In many cancer cell lines, particularly those with high LSD1 expression such as acute myeloid leukemia (AML), small-cell lung cancer, and some breast cancers, GSK-LSD1 can induce significant growth inhibition and cell death. However, in some cell types, the primary effect may be a block in differentiation rather than overt cytotoxicity.
Q3: How should I prepare and store GSK-LSD1 stock solutions? A3: GSK-LSD1 is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%).
Q4: How long should I treat my cells with GSK-LSD1 to observe cytotoxicity? A4: The optimal treatment duration can vary. Cytotoxic effects of small molecule inhibitors are often observed after 24 to 72 hours of continuous exposure. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your experimental model and chosen assay.
II. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Cytotoxicity Observed | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line. 2. Short Treatment Duration: The treatment time may be insufficient to induce a cytotoxic response. 3. Cell Line Resistance: The chosen cell line may be insensitive to LSD1 inhibition. 4. Inhibitor Instability: The compound may be degrading in the cell culture medium over time. | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 value for your cell line. 2. Increase incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a sensitive positive control cell line: Confirm inhibitor activity in a cell line known to be sensitive to LSD1 inhibitors. 4. Refresh media with fresh inhibitor: For long-term experiments, consider replacing the media with freshly prepared inhibitor every 24-48 hours. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. "Edge Effect" in Plates: Evaporation from wells on the edge of the plate can concentrate the compound. 3. Inaccurate Pipetting: Errors in serial dilutions or compound addition. | 1. Ensure a single-cell suspension: Gently triturate cells before plating and ensure even mixing. 2. Avoid using outer wells: Fill the perimeter wells of your plate with sterile PBS or media to minimize evaporation from adjacent experimental wells. 3. Use calibrated pipettes and master mixes: Prepare a master mix of the inhibitor in media to add to all relevant wells, ensuring consistency. |
| Unexpected Cell Death in Vehicle Control | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination. | 1. Maintain a low final solvent concentration: Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). 2. Practice aseptic technique: Regularly test cells for mycoplasma and visually inspect cultures for signs of contamination. |
III. Quantitative Data
Table 1: IC50 Values of LSD1 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6i | Melanoma | Melanoma | 1.90 | |
| Compound 6i | Breast Cancer | Breast Cancer | 2.70 | |
| Compound 21 | HGC-27 | Gastric Cancer | 1.13 | |
| Compound 21 | MGC-803 | Gastric Cancer | 0.89 | |
| RN-1 | Ovarian Cancer | Ovarian Cancer | ~100-200 | |
| S2101 | Ovarian Cancer | Ovarian Cancer | ~100-200 |
Note: Specific IC50 data for GSK-LSD1 (GSK2879552) can be found in specialized scientific literature and may vary significantly between cell lines.
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a method to determine cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK-LSD1 in your cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-LSD1.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes how to detect apoptosis via flow cytometry by identifying the externalization of phosphatidylserine.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of GSK-LSD1 (e.g., IC50 concentration) for the determined time period.
-
Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
V. Visualizations
Caption: GSK-LSD1 inhibits the LSD1 enzyme, leading to tumor suppressor gene expression and apoptosis.
Caption: A typical workflow for assessing the cytotoxicity of a compound in cell culture.
Caption: A logical flowchart for troubleshooting unexpectedly low cytotoxic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inconsistent results with GSK3987 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK3987.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent pan-agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] It works by binding to these nuclear receptors and recruiting coactivator proteins, such as steroid receptor coactivator-1 (SRC1).[1][2] This activation of LXR leads to the increased expression of target genes, including ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1] The upregulation of ABCA1 promotes cellular cholesterol efflux, while the induction of SREBP-1c can lead to an increase in triglyceride accumulation.
Q2: I am observing inconsistent dose-response curves with this compound. What could be the cause?
Inconsistent dose-response curves can arise from several factors:
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your culture medium. Precipitates can lead to inaccurate concentrations. Sonication is recommended to aid dissolution. For cellular experiments, it is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%. For sensitive cell lines, such as primary cells or specific transgenic lines, the DMSO concentration should be even lower, ideally below 0.1%. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
-
Cell Line Variability: Different cell types will have varying expression levels of LXRα and LXRβ, which can significantly impact the response to this compound. For example, human hepatoma (HepG2) cells are commonly used to study the lipogenic effects mediated by LXRα, while primary human macrophages are often used to investigate cholesterol efflux via ABCA1.
-
Assay Conditions: The length of treatment, cell density, and passage number can all influence the experimental outcome. It is important to standardize these parameters across experiments to ensure reproducibility.
Q3: Why am I seeing high levels of lipogenesis (triglyceride accumulation) in my cells treated with this compound?
This compound is a pan-LXR agonist, meaning it activates both LXRα and LXRβ. The activation of LXRα is strongly associated with the induction of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This lipogenic effect is a known consequence of activating the LXR pathway with non-selective agonists. If your goal is to specifically promote cholesterol efflux without inducing lipogenesis, you may need to consider cell types with lower LXRα expression or explore the use of LXRβ-selective agonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no induction of target genes (e.g., ABCA1, SREBP-1c) | Incorrect this compound Concentration: Calculation error or degradation of the compound. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Poor Compound Solubility: Precipitation of this compound in the culture medium. | Ensure complete dissolution of this compound in DMSO before preparing the final dilutions. Visually inspect the media for any signs of precipitation. Consider using a pre-warmed medium for dilution. | |
| Low LXR Expression in Cells: The chosen cell line may not express sufficient levels of LXRα or LXRβ. | Confirm the expression of LXRα and LXRβ in your cell line using techniques like qPCR or Western blotting. Select a cell line known to be responsive to LXR agonists. | |
| High Cell Toxicity or Death | High DMSO Concentration: The final concentration of the vehicle (DMSO) is too high for the cells. | Maintain a final DMSO concentration below 0.5% in your cell culture. For sensitive cells, reduce the concentration to below 0.1%. Always include a vehicle-only control. |
| This compound-induced Cytotoxicity: The concentration of this compound used is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations to identify the EC50 and the onset of toxicity. | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Differences in cell passage number, cell density at the time of treatment, or incubation time. | Standardize your experimental protocol. Use cells within a defined passage number range. Seed a consistent number of cells for each experiment and ensure they reach a similar confluency before treatment. Use a consistent treatment duration. |
| Reagent Variability: Inconsistent quality of reagents, such as serum or media. | Use the same batch of reagents whenever possible. If a new batch is introduced, perform a validation experiment to ensure consistency with previous results. |
Data Summary
This compound Potency and Efficacy
| Target | Assay | EC50 | Reference |
| LXRα | SRC1 Recruitment | 50 nM | |
| LXRβ | SRC1 Recruitment | 40 nM | |
| ABCA1 | Gene Expression | 0.08 µM |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Seeding:
-
Culture cells in the appropriate growth medium until they reach the desired confluency (typically 70-80%).
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C in small aliquots.
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of target genes like ABCA1 and SREBP-1c.
-
Protein Analysis: Prepare cell lysates and perform Western blotting to detect changes in protein levels.
-
Cholesterol Efflux Assay: Quantify the movement of cholesterol from cells to an acceptor molecule in the medium.
-
Triglyceride Accumulation Assay: Measure the intracellular triglyceride content.
-
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Optimizing GSK3987 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK3987, a potent pan-LXRα/β agonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2][3] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the promoter regions of target genes.[4][5] This binding initiates the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation. The primary mechanism of action of this compound is to activate LXRs, thereby inducing the expression of target genes such as ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent. For primary human macrophages, concentrations between 30 nM and 1000 nM have been shown to induce ABCA1 expression and cholesterol efflux in a dose-dependent manner. In human hepatoma (HepG2) cells, a range of 6 nM to 1500 nM has been used to demonstrate a dose-dependent increase in the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and subsequent triglyceride accumulation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of 10 mM in DMSO can be prepared. For example, to prepare a 10 mM stock, dissolve 3.844 mg of this compound (Molecular Weight: 384.43 g/mol ) in 1 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent LXR agonist, like many small molecules, it may have off-target activities. A significant consideration for LXR agonists is the induction of lipogenesis, primarily through the upregulation of SREBP-1c, which can lead to triglyceride accumulation in hepatocytes. This is a known on-target effect of LXR activation but can be an undesirable phenotype in certain experimental contexts. Researchers should be aware of potential off-target effects by including appropriate controls and, if necessary, utilizing complementary techniques to validate findings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low induction of target gene expression (e.g., ABCA1) | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. 2. Incorrect incubation time: The duration of treatment may be insufficient to observe a significant change in gene expression. 3. Cell health issues: Cells may be unhealthy, leading to a blunted response. 4. Degraded this compound: Improper storage of the compound or stock solution can lead to degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. 3. Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay. 4. Prepare a fresh stock solution of this compound. |
| High background or inconsistent results in functional assays (e.g., cholesterol efflux) | 1. Inconsistent cell seeding density: Variations in cell number can lead to variability in the assay readout. 2. Issues with the cholesterol acceptor: The quality or concentration of the cholesterol acceptor (e.g., ApoA-I, HDL) may be suboptimal. 3. High background from DMSO: The final concentration of DMSO in the culture medium may be too high, causing cellular stress. | 1. Ensure a consistent cell seeding density across all wells. 2. Use a high-quality, validated cholesterol acceptor and optimize its concentration. 3. Maintain a final DMSO concentration of ≤ 0.1% in the cell culture medium. Include a vehicle control (DMSO only) in all experiments. |
| Unexpected cytotoxicity observed | 1. High this compound concentration: The concentration used may be toxic to the specific cell line. 2. Prolonged incubation time: Extended exposure to the compound could lead to cell death. 3. Solvent toxicity: High concentrations of the solvent (DMSO) can be cytotoxic. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration of this compound for your cell line. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| High levels of triglyceride accumulation in hepatocytes | 1. On-target effect of LXR activation: LXR agonists are known to induce lipogenesis through SREBP-1c activation. | 1. This is an expected outcome in metabolically active cells like hepatocytes. Consider using a lower concentration of this compound that still achieves the desired effect on cholesterol metabolism with minimal lipogenesis. Alternatively, co-treatment with an inhibitor of fatty acid synthesis could be explored, though this would add complexity to the experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 (LXRα-SRC1) | Biochemical Assay | 50 nM | |
| EC50 (LXRβ-SRC1) | Biochemical Assay | 40 nM | |
| Effective Concentration (ABCA1 induction) | Primary Human Macrophages | 30 - 1000 nM | |
| Effective Concentration (SREBP-1c induction) | HepG2 Cells | 6 - 1500 nM |
Experimental Protocols
Protocol 1: Determination of ABCA1 Protein Expression by Western Blot
-
Cell Seeding and Treatment:
-
Seed cells (e.g., primary human macrophages or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10, 30, 100, 300, 1000 nM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCA1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Fluorescent Cholesterol Efflux Assay
-
Cell Seeding and Labeling:
-
Seed macrophages (e.g., J774 or primary macrophages) in a 96-well plate.
-
Label the cells with a fluorescent cholesterol probe (e.g., BODIPY-cholesterol) in serum-free medium for 1-4 hours.
-
-
Equilibration and Treatment:
-
Wash the cells with serum-free medium.
-
Equilibrate the cells in serum-free medium containing 0.1% BSA for 1 hour.
-
Treat the cells with various concentrations of this compound or a vehicle control for 18-24 hours to induce ABCA1 expression.
-
-
Cholesterol Efflux:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) to the wells.
-
Incubate for 4 hours to allow for cholesterol efflux.
-
-
Measurement:
-
Carefully collect the supernatant (medium containing the effluxed fluorescent cholesterol).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) x 100
-
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations and a vehicle control. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided with the kit) and a negative control (untreated cells for spontaneous LDH release).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration.
-
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution provided with the kit.
-
-
Measurement and Calculation:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting background and comparing the sample absorbance to the maximum and spontaneous LDH release controls.
-
Mandatory Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
GSK3987 off-target effects in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using GSK3987 in cellular assays. Below are frequently asked questions (FAQs) and troubleshooting guides to address potential issues and unexpected results that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific synthetic agonist for the Liver X Receptors (LXR), with dual activity against both LXRα and LXRβ isoforms.[1][2][3][4] Its primary mechanism of action is to bind to and activate LXRs, which are nuclear receptors that play a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[5] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to modulate their expression.
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound are the induction of LXR target genes. In primary human macrophages, this compound has been shown to increase the expression of ABCA1, leading to cellular cholesterol efflux. In human hepatoma cells (HepG2), this compound increases the expression of SREBP-1c, a key regulator of fatty acid synthesis, resulting in triglyceride accumulation.
Q3: I am observing a phenotype in my cellular assay that is not consistent with the known functions of LXR. Could this be an off-target effect?
A3: While this compound is reported to be a specific LXR agonist, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other cellular targets. If you observe a phenotype that cannot be explained by LXR activation, it is prudent to investigate potential off-target effects. The troubleshooting guide below provides a systematic approach to address this.
Q4: What is the recommended concentration range for using this compound in cellular assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. For inducing ABCA1 expression and cholesterol efflux in primary human macrophages, concentrations ranging from 30 nM to 1000 nM have been used. For increasing SREBP-1c expression and triglyceride accumulation in HepG2 cells, a concentration range of 6 nM to 1500 nM has been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
On-Target Activity of this compound
| Parameter | Species | Assay | EC50 | Reference |
| LXRα | Human | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 50 nM | |
| LXRβ | Human | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 40 nM | |
| ABCA1 Expression | Human | Primary Macrophages | 80 nM |
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results with this compound, the following guide provides a structured approach to determine if these effects are off-target.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | 1. Off-Target Effect: this compound may be interacting with other cellular proteins. 2. Cellular Context: The observed effect may be a downstream consequence of LXR activation in your specific cell type that has not been previously characterized. | 1. Confirm LXR Target Gene Engagement: Measure the expression of well-established LXR target genes (e.g., ABCA1, SREBP-1c) at the concentration that produces the unexpected phenotype. If LXR targets are not engaged, an off-target effect is more likely. 2. Use a Structurally Unrelated LXR Agonist: Treat your cells with a different, structurally distinct LXR agonist (e.g., T0901317, GW3965). If this compound does not produce the same phenotype, the effect of this compound may be off-target. 3. LXR Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of LXRα and LXRβ. If the unexpected phenotype persists in the absence of LXRs, it is likely an off-target effect. |
| Cell Viability Changes | 1. Off-Target Cytotoxicity: At higher concentrations, this compound may have cytotoxic off-target effects. 2. On-Target Effect: LXR activation has been shown to suppress cell proliferation in certain cell types. | 1. Perform a Dose-Response Curve for Cytotoxicity: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound impacts cell viability. 2. Correlate with On-Target Activity: Compare the cytotoxicity dose-response with the on-target activity dose-response. A significant separation between the two suggests that the cytotoxicity may be an off-target effect. |
| Inconsistent Results | 1. Compound Stability/Solubility: this compound may be degrading or precipitating in your assay medium. 2. Cell Line Integrity: The phenotype may be specific to a certain passage number or sub-clone of your cell line. | 1. Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO. Prepare fresh dilutions from a new stock for each experiment. 2. Cell Line Authentication: Ensure your cell line is authenticated and use cells within a consistent, low passage number range. |
Experimental Protocols
LXR Target Gene Expression Analysis by qPCR
This protocol describes how to measure the expression of LXR target genes, such as ABCA1 and SREBP-1c, in response to this compound treatment.
-
Cell Seeding: Plate cells in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for your target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
LXR Knockdown using siRNA
This protocol outlines a general procedure for reducing LXR expression to investigate the LXR-dependency of an observed phenotype.
-
siRNA Preparation: Resuspend siRNAs targeting LXRα, LXRβ, and a non-targeting control in nuclease-free water.
-
Transfection: Transfect cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Phenotypic Analysis: Assess the phenotype of interest in the LXR-knockdown and control cells.
-
Knockdown Confirmation: Confirm the reduction in LXRα and LXRβ protein levels by Western blot or qPCR.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. This compound | LXR agonist | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound supplier | CAS 264206-85-1 | LXRα/β Agonist| AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3987 Stability & Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK3987. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound powder should be stored at -20°C for long-term use (up to 3 years).[1][2] For short-term storage, such as during routine lab use, 0°C in a desiccated environment is also acceptable.[3] The compound is shipped at room temperature, and brief periods at warmer temperatures are not expected to significantly impact product efficacy.[4]
Q2: How should I prepare and store this compound stock solutions?
A: It is recommended to prepare stock solutions using fresh, anhydrous DMSO.[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL (260.13 mM), though using an ultrasonic bath may be necessary to achieve complete dissolution. Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.
Q3: What are the storage guidelines for this compound in solvent?
A: For long-term storage, aliquoted stock solutions are stable for up to 6 months when stored at -80°C. For shorter-term storage, solutions can be kept at -20°C for up to one month. It is strongly advised to use solutions as soon as possible after preparation.
Q4: Is this compound sensitive to moisture?
A: Yes. The use of hygroscopic or moisture-absorbing DMSO can significantly reduce the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO for preparing solutions.
Stability Data Summary
The following table summarizes the known stability of this compound under different storage conditions.
| Form | Storage Temperature | Duration | Purity |
| Solid Powder | -20°C | 3 years | >98% |
| In Solvent (DMSO) | -80°C | 6 months | Stable |
| In Solvent (DMSO) | -20°C | 1 month | Stable |
Troubleshooting Guide
This section addresses common issues that may arise from improper handling or storage of this compound.
Issue: Reduced or Inconsistent Compound Activity in Cellular Assays
If you observe lower-than-expected efficacy or high variability in your experimental results, it may be related to compound degradation or improper concentration. Follow these steps to troubleshoot the issue.
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, which has a molecular weight of 384.43 g/mol .
-
Materials:
-
This compound solid powder (CAS: 264206-85-1)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 3.84 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Once fully dissolved, create small-volume aliquots (e.g., 20 µL) in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Signaling & Degradation Pathways
This compound is a pan-agonist for Liver X Receptors (LXRα and LXRβ). Its activation of LXR leads to increased expression of genes like ABCA1 and SREBP-1c, which are involved in cholesterol efflux and triglyceride accumulation, respectively. While specific degradation pathways for this compound are not detailed in the available literature, compounds of this class can be subject to metabolic degradation. The diagram below illustrates the intended signaling pathway.
References
How to minimize GSK3987-induced cytotoxicity
Welcome to the technical support center for GSK3987. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
This compound is a potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2][3] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This regulates the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[4]
Two key target genes of LXR are:
-
ABCA1 (ATP-binding cassette transporter A1): Promotes cholesterol efflux from cells.[1]
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A major transcription factor that promotes the synthesis of fatty acids and triglycerides (lipogenesis).
While the induction of ABCA1 is often a desired therapeutic effect, the potent activation of SREBP-1c, particularly in hepatocytes, can lead to excessive triglyceride accumulation. This lipid overload can induce a state of cellular stress known as lipotoxicity , which can subsequently trigger apoptotic cell death and is a likely source of this compound-induced cytotoxicity.
Q2: How can I determine if the cytotoxicity I'm observing is an off-target effect?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a Structurally Similar Inactive Control: If available, use a molecule that is structurally related to this compound but does not activate LXRs. If this inactive control does not produce cytotoxicity, the effect is more likely on-target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of LXRα and/or LXRβ in your cell model. If this compound-induced cytotoxicity is diminished in these cells, it confirms that the effect is mediated through LXR.
-
Use LXR Antagonists: Co-treatment with a known LXR antagonist should rescue the cells from this compound-induced cytotoxicity if the effect is on-target.
-
Orthogonal Approaches: Confirm the phenotype using a different, structurally unrelated LXR agonist. If another LXR agonist produces similar cytotoxicity, it strengthens the evidence for an on-target effect.
Q3: What are the initial steps to take when observing unexpected cytotoxicity?
If you encounter higher-than-expected cytotoxicity, systematically review your experimental setup:
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Check Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic at higher concentrations. Run a vehicle-only control to ensure the final solvent concentration (recommended ≤ 0.1%) is not causing cytotoxicity.
-
Optimize Cell Seeding Density: Cells that are too sparse or too confluent can be more susceptible to stress and drug-induced toxicity. Ensure you are using a consistent and optimal seeding density.
-
Assess Cell Health: Use cells that are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides actionable solutions for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High cytotoxicity across multiple cell lines (e.g., IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations. | 1. Visually inspect wells for precipitate.2. Lower the final DMSO concentration.3. Prepare fresh dilutions from a concentrated stock for each experiment. | More consistent, dose-dependent cytotoxicity reflecting true biological activity. |
| On-target lipotoxicity due to high LXR activation. | 1. Titrate Down: Determine the lowest effective concentration of this compound that achieves the desired on-target effect (e.g., ABCA1 induction) without significant cell death.2. Reduce Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the earliest time point where the desired effect is observed. | A therapeutic window where on-target effects are measurable with minimal cytotoxicity. | |
| Cytotoxicity varies between experiments | Inconsistent cell health, passage number, or seeding density. | 1. Use cells within a consistent and low passage number range.2. Standardize cell seeding density to avoid over- or under-confluence.3. Ensure >95% cell viability before seeding. | Increased reproducibility of IC50 values and experimental results. |
| Reagent variability or degradation. | 1. Use a single, quality-controlled batch of this compound.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Consistent dose-response curves across experiments. |
Quantitative Data Summary
The following table summarizes key concentration values for this compound. Note that optimal concentrations can be cell-type dependent and should be determined empirically.
| Parameter | Receptor | Reported Value | Reference |
| EC50 (Coactivator Recruitment) | LXRα-SRC1 | 50 nM | |
| EC50 (Coactivator Recruitment) | LXRβ-SRC1 | 40 nM | |
| Recommended In Vitro Testing Range | N/A | 1 nM - 10 µM | General practice |
| Recommended Final DMSO Concentration | N/A | ≤ 0.1% |
Visualizing Pathways and Workflows
This compound Mechanism of Action and Lipotoxicity Pathway
Caption: this compound activates the LXR/RXR pathway, leading to both beneficial cholesterol efflux and potential lipotoxicity via SREBP-1c.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A systematic workflow to validate, optimize, and mitigate this compound-induced cytotoxicity in vitro.
Key Experimental Protocols
Below are detailed methodologies for standard assays to quantify cytotoxicity and apoptosis.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (Promega or equivalent)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Steps 1 & 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in the luminescent signal relative to the vehicle control indicates activation of caspase-3/7 and apoptosis.
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound in 6-well plates or T25 flasks for the desired duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (check kit for specific volumes).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.
-
Data Interpretation:
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 3. This compound supplier | CAS 264206-85-1 | LXRα/β Agonist| AOBIOUS [aobious.com]
- 4. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Technical Support Center: GSK3987 Cholesterol Efflux Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK3987 in cholesterol efflux assays. The information is tailored for scientists in drug development and related fields to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cholesterol efflux?
This compound is a potent and selective synthetic agonist for the Liver X Receptors (LXRα and LXRβ).[1][2][3] LXRs are nuclear receptors that function as intracellular cholesterol sensors.[4] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol homeostasis, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[5] These transporters are crucial for the efflux of intracellular cholesterol to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).
Q2: What is the optimal concentration of this compound to use in a cholesterol efflux assay?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a dose-response experiment is recommended to determine the most effective concentration for your specific system. In primary human macrophages, this compound has been shown to increase the expression of ABCA1 and induce cholesterol efflux in a dose-dependent manner at concentrations ranging from 30 nM to 1000 nM. For human hepatoma (HepG2) cells, concentrations between 6 nM and 1500 nM have been used to show increased expression of SREBP-1c. It is advisable to start with a concentration range around the EC50 values for LXR activation (see table below) and optimize based on the desired effect on cholesterol efflux and target gene expression, while monitoring for any potential cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. A stock solution of 50 mg/mL (130.06 mM) in DMSO can be prepared, and sonication is recommended to ensure complete dissolution. For cell-based assays, it is crucial to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility. When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound affect cell viability or proliferation?
Some LXR agonists have been reported to suppress the proliferation of certain human cancer cell lines by inducing G1 cell cycle arrest. While specific data on this compound's effect on the viability of all cell types is not extensively available, it is crucial to assess its potential cytotoxic effects in your chosen cell line at the concentrations used in the cholesterol efflux assay. This can be done using standard cytotoxicity assays such as LDH release or MTT assays. If a decrease in cell viability is observed, lowering the concentration of this compound or reducing the incubation time should be considered.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in cholesterol efflux with this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively activate LXR. 2. Poor this compound solubility or stability: The compound may not be fully dissolved or may have degraded in the culture medium. 3. Cell line is unresponsive to LXR agonists: The chosen cell line may have low expression of LXR or other necessary co-factors. 4. Inefficient cholesterol labeling: The cells may not have been adequately labeled with the radioactive or fluorescent cholesterol tracer. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 5 µM). 2. Prepare fresh stock solutions of this compound in high-quality DMSO. Ensure complete dissolution, using sonication if necessary. Prepare fresh working dilutions for each experiment. 3. Verify the expression of LXRα and LXRβ in your cell line using qPCR or Western blotting. Consider using a cell line known to be responsive to LXR agonists, such as THP-1 macrophages or J774 macrophages. 4. Optimize the labeling time and concentration of the cholesterol tracer. Ensure proper equilibration of the tracer within the cellular cholesterol pools. |
| High background cholesterol efflux in control (vehicle-treated) cells. | 1. Cell stress or death: High cell density, nutrient depletion, or prolonged incubation times can lead to cell death and non-specific release of cholesterol. 2. Presence of cholesterol acceptors in the serum-free medium: Some media components may act as cholesterol acceptors. | 1. Ensure cells are healthy and not over-confluent. Optimize cell seeding density. Reduce the duration of the equilibration and efflux periods. 2. Use a well-defined serum-free medium. Consider washing the cells thoroughly with PBS before adding the efflux medium. |
| Inconsistent or variable results between replicates. | 1. Inaccurate pipetting: Small variations in the volumes of reagents, especially the cholesterol tracer and this compound, can lead to significant variability. 2. Uneven cell seeding: Inconsistent cell numbers across wells will result in variable cholesterol efflux. 3. Edge effects in the microplate: Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentrations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Check for even cell distribution under a microscope. 3. Avoid using the outer wells of the microplate for experiments. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Unexpected decrease in cholesterol efflux at high this compound concentrations. | 1. Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to impaired cellular processes, including cholesterol efflux. 2. Off-target effects: At high concentrations, the compound may interact with other cellular targets, leading to unforeseen consequences. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the toxic concentration range of this compound for your cell line. Use concentrations well below the toxic threshold. 2. Review literature for any known off-target effects of this compound. If possible, use a structurally different LXR agonist as a control to see if the effect is specific to this compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay | EC50 | Reference |
| LXRα | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 50 nM | |
| LXRβ | Steroid Receptor Coactivator-1 (SRC1) Recruitment | 40 nM | |
| ABCA1 | Expression in primary human macrophages | 0.08 µM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (130.06 mM) | |
| DMSO | 77 mg/mL (200.29 mM) |
Experimental Protocols
Protocol 1: Radiolabeled Cholesterol Efflux Assay
This protocol is a standard method for measuring cholesterol efflux using a radioactive tracer.
-
Cell Plating:
-
Seed macrophages (e.g., J774 or differentiated THP-1 cells) in 24-well plates at a density that will result in approximately 80-90% confluency at the time of the assay.
-
-
Cholesterol Labeling:
-
Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in culture medium containing 1% fetal bovine serum for 24-48 hours. This allows the tracer to incorporate into the cellular cholesterol pools.
-
-
Equilibration and LXR Activation:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free medium containing the desired concentration of this compound (or vehicle control, e.g., DMSO) for 18-24 hours. This step allows for the equilibration of the [³H]-cholesterol within the cell and for LXR-mediated upregulation of target genes like ABCA1.
-
-
Cholesterol Efflux:
-
Wash the cells twice with PBS.
-
Add serum-free medium containing a cholesterol acceptor, such as apoA-I (10 µg/mL) or HDL (50 µg/mL).
-
Incubate for 4-6 hours.
-
-
Quantification:
-
Collect the efflux medium and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH or a buffer containing 0.1% SDS).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100.
-
Protocol 2: Fluorescent Cholesterol Efflux Assay
This protocol offers a non-radioactive alternative for measuring cholesterol efflux.
-
Cell Plating:
-
Seed macrophages in a 96-well plate at an appropriate density.
-
-
Fluorescent Cholesterol Labeling:
-
Label the cells with a fluorescent cholesterol analog, such as BODIPY-cholesterol, according to the manufacturer's instructions. This typically involves a shorter incubation time (e.g., 1-4 hours) compared to radiolabeling.
-
-
Equilibration and LXR Activation:
-
Wash the cells with PBS.
-
Incubate the cells in serum-free medium containing this compound or vehicle control for 18-24 hours.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing the cholesterol acceptor (e.g., apoA-I or HDL).
-
Incubate for a predetermined time (e.g., 4 hours).
-
-
Quantification:
-
Carefully transfer the supernatant (efflux medium) to a new 96-well black plate.
-
Lyse the cells in the original plate with a suitable lysis buffer.
-
Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Calculation:
-
Percent efflux = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100.
-
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Experimental workflow for a cholesterol efflux assay.
References
- 1. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK3987 In Vivo Applications
Disclaimer: There is a notable lack of publicly available in vivo toxicity and side effect data specifically for GSK3987.[1] The information provided in this technical support center is extrapolated from the known effects of other Liver X Receptor (LXR) agonists, the pharmacological class to which this compound belongs. Researchers should exercise caution and implement rigorous monitoring when using this compound in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the potential major in vivo side effects of this compound based on its mechanism of action as an LXR agonist?
A1: Based on data from other LXR agonists, the primary potential side effects of this compound are related to lipid metabolism and hematology. These include:
-
Lipogenesis: Activation of LXR can lead to an increase in the synthesis of fatty acids and triglycerides, potentially causing hyperlipidemia and hepatic steatosis (fatty liver).[1][2][3][4]
-
Neutropenia: A decrease in the number of circulating neutrophils has been observed with other LXR agonists in clinical trials.
Q2: How does this compound likely cause these side effects?
A2: this compound is an agonist of the Liver X Receptor (LXR). The activation of LXR, particularly the LXRα isoform which is highly expressed in the liver, initiates the transcription of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a master regulator of genes involved in fatty acid and triglyceride synthesis, leading to increased lipid production. The mechanism for LXR-agonist-induced neutropenia is less well-defined but has been observed clinically with other agents in this class.
Q3: Are there any data on the selectivity of this compound for LXR isoforms?
A3: Yes, this compound has been reported to be weakly selective for the LXRβ isoform. The development of LXRβ-selective agonists has been a strategy to avoid the lipogenic effects primarily mediated by LXRα in the liver. However, the weak selectivity of this compound may not be sufficient to completely avoid these effects.
Q4: What routine monitoring is recommended during in vivo studies with this compound?
A4: Given the known class effects of LXR agonists, the following monitoring is recommended:
-
Metabolic Monitoring: Regular monitoring of plasma triglycerides, total cholesterol, LDL-C, and HDL-C. At the end of the study, liver tissue should be collected for triglyceride measurement and histopathological analysis for steatosis.
-
Hematological Monitoring: Complete blood counts (CBCs) with a differential to monitor for changes in neutrophil counts.
-
General Health Monitoring: Regular observation of animal body weight, food and water intake, and general clinical signs of toxicity.
Troubleshooting Guides
Issue 1: Elevated Plasma Triglycerides or Hepatic Steatosis Observed
-
Possible Cause: LXRα-mediated activation of the SREBP-1c lipogenic pathway.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to find a therapeutic window with minimal lipogenic effects.
-
Time-Course Analysis: Determine the onset and duration of the lipogenic effects. They may be transient or dose-dependent.
-
Mechanism Confirmation: Analyze the expression of LXR target genes in the liver, such as SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1), to confirm on-target effects.
-
Comparative Studies: If possible, compare the effects of this compound with a non-lipogenic LXR agonist if one is available for your research model.
-
Issue 2: A Significant Drop in Circulating Neutrophil Count is Detected
-
Possible Cause: A class effect of LXR agonists leading to neutropenia.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the CBC to rule out experimental error.
-
Evaluate Reversibility: If the experimental design allows, include a washout period to determine if the neutrophil count recovers after cessation of this compound administration. The neutropenia observed with other LXR agonists was reversible.
-
Dose-Response Assessment: Determine if the neutropenia is dose-dependent. A lower effective dose might not induce this side effect.
-
Bone Marrow Analysis: In terminal studies, consider analyzing bone marrow cellularity and neutrophil precursors to investigate the mechanism of neutropenia.
-
Quantitative Data on LXR Agonist Side Effects
The following table summarizes quantitative data on the side effects observed with other LXR agonists, which may serve as a reference for potential effects of this compound.
| LXR Agonist | Animal/Human Study | Key Side Effects and Quantitative Data |
| XL041 (BMS-852927) | Human Clinical Trials | Elevated plasma and liver lipids; Reversible neutropenia and elevated triglycerides and LDL levels. |
| T0901317 | Mouse and Hamster | Dose-dependent increase in plasma triglycerides. Induces hepatic steatosis. |
| GW3965 | Hamster | Dose-dependent increase in plasma triglycerides, LDL-C, and VLDL-C. |
| RGX104 | Hamster | Dose-dependent increase in plasma triglycerides, LDL-C, and VLDL-C. |
| LXR-623 | Human Clinical Trials | At the highest dose (300 mg), all 6 participants reported neurologic or psychiatric adverse effects. |
Experimental Protocols
Protocol 1: Assessment of Lipogenic Effects of this compound in a Murine Model
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (Low dose, e.g., 10 mg/kg).
-
Group 3: this compound (High dose, e.g., 30 mg/kg).
-
Group 4 (Optional): Positive control (e.g., T0901317 at 30 mg/kg).
-
-
Dosing: Administer compounds orally once daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Collect blood via tail vein on day 0 (baseline), day 7, and day 14 for plasma lipid analysis (triglycerides, total cholesterol).
-
-
Terminal Procedures (Day 14):
-
Euthanize animals.
-
Collect terminal blood for a complete lipid panel.
-
Harvest the liver. A portion should be snap-frozen in liquid nitrogen for gene expression analysis (qRT-PCR for Srebf1, Fasn, Scd1). Another portion should be fixed in 10% neutral buffered formalin for histopathology (H&E and Oil Red O staining). A third portion can be used to quantify liver triglyceride content.
-
Protocol 2: Monitoring for Neutropenia
-
Animal Model and Dosing: As described in Protocol 1.
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein into EDTA-coated tubes on day 0 (baseline), day 7, and day 14.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood. Pay close attention to the absolute neutrophil count.
-
Data Analysis: Compare the neutrophil counts in the this compound-treated groups to the vehicle control group at each time point.
Visualizations
Caption: LXR agonist (this compound) signaling pathway leading to increased lipogenesis.
Caption: Experimental workflow for in vivo toxicity screening of this compound.
References
- 1. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 2. Rational application of macrophage-specific LXR agonists avoids the pitfalls of SREBP-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
GSK3987 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK3987 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues related to compound stability and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2][3][4] Its mechanism of action involves binding to and activating LXRs, which are nuclear receptors that play a key role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation.[5] Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: What are the expected downstream effects of this compound treatment in cell culture?
Treatment of cells with this compound is expected to increase the expression of LXR target genes. Key among these are:
-
ABCA1 (ATP-binding cassette transporter A1): This leads to increased cellular cholesterol efflux to apolipoprotein A1 (apoA1) particles.
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This transcription factor upregulates genes involved in fatty acid and triglyceride synthesis, leading to triglyceride accumulation.
Researchers can therefore expect to observe increased ABCA1-mediated cholesterol transport and elevated intracellular triglyceride levels in responsive cell lines, such as primary human macrophages and HepG2 human hepatoma cells.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Store in a desiccated environment. |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for shorter-term storage of working solutions. |
Q4: How should I prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It is noted that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product. For cellular experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Degradation in Long-Term Experiments
This guide addresses potential issues related to the degradation of this compound that may arise during long-term experiments, leading to inconsistent or unexpected results.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Diminished or no biological effect of this compound over time in a continuous culture experiment. | Degradation of this compound in culture medium. | 1. Replenish this compound: In long-term experiments (extending over several days), the compound may degrade in the culture medium at 37°C. It is advisable to perform partial media changes with freshly prepared this compound-containing medium every 24-48 hours. 2. Protect from Light: Although not explicitly stated for this compound, many small molecules are light-sensitive. Protect the this compound-containing medium from direct light exposure. 3. Assess Compound Stability: If the problem persists, consider performing a stability study of this compound in your specific culture medium under experimental conditions. This can be done by incubating the compound in the medium for various durations and then testing its activity in a short-term assay. |
| Inconsistent results between experiments using the same stock solution. | Improper storage and handling of stock solutions. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation. 2. Verify Storage Conditions: Ensure that the stock solutions are stored at the recommended temperature (-80°C for long-term storage). 3. Use Fresh DMSO: When preparing new stock solutions, use fresh, high-quality, anhydrous DMSO to ensure optimal solubility and stability. |
| Precipitate formation in the culture medium upon addition of this compound. | Poor solubility or precipitation of the compound. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is not too high, as this can cause the compound to precipitate. 2. Pre-warm Medium: Before adding the this compound stock solution, ensure the culture medium is at 37°C. 3. Proper Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and uniform dispersion. |
| Unexpected off-target effects or cellular toxicity. | Degradation products may have different biological activities. | 1. Use Freshly Prepared Solutions: Always use freshly thawed or prepared this compound solutions for your experiments. 2. Perform Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to distinguish between compound-specific effects and solvent effects. 3. Purity Check: If you suspect contamination or significant degradation, consider having the purity of your this compound stock analyzed by techniques such as HPLC. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced ABCA1 Expression in Macrophages
-
Cell Culture: Culture primary human macrophages in a suitable medium.
-
Treatment: Treat the macrophages with varying concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or a vehicle control (DMSO) for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for ABCA1 and a housekeeping gene (e.g., GAPDH) to determine the relative expression of ABCA1.
Protocol 2: Measurement of Cellular Cholesterol Efflux
-
Cell Culture and Labeling: Plate primary human macrophages and label them with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive cholesterol ([³H]-cholesterol) for 24 hours.
-
Equilibration: Wash the cells and equilibrate them in a serum-free medium.
-
Treatment: Treat the cells with this compound at the desired concentrations for 24 hours to induce ABCA1 expression.
-
Efflux Assay: Add apolipoprotein A1 (apoA1) to the medium and incubate for 4-6 hours to allow for cholesterol efflux.
-
Quantification: Collect the supernatant and lyse the cells. Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorometer or scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (cholesterol in supernatant / (cholesterol in supernatant + cholesterol in cell lysate)) x 100.
Visualizations
Caption: this compound activates the LXR/RXR pathway, leading to gene expression changes.
Caption: Workflow for long-term experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 4. This compound supplier | CAS 264206-85-1 | LXRα/β Agonist| AOBIOUS [aobious.com]
- 5. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Preventing GSK3987 precipitation in media
Technical Support Center: GSK3987
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media, ensuring experimental accuracy and reproducibility.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media. Follow these steps to diagnose and resolve the problem.
Issue 1: Precipitate Forms Immediately Upon Addition of this compound Stock to Media
This is the most common form of precipitation and is often due to a phenomenon known as "solvent shock," where the compound, highly soluble in an organic solvent like DMSO, rapidly precipitates when diluted into an aqueous environment like cell culture media.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. While a higher concentration minimizes the volume of solvent added, it can increase the likelihood of precipitation upon dilution. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is at a level well-tolerated by your specific cell line, typically not exceeding 0.5%.[1] |
| Rapid Dilution | Add the this compound stock solution to the pre-warmed media dropwise while gently swirling or vortexing the tube.[2] This gradual introduction helps to avoid localized high concentrations of the compound that can trigger immediate precipitation. |
| Low Media Temperature | Always pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Many compounds are less soluble at lower temperatures.[2] |
Issue 2: Precipitate or Cloudiness Appears Hours or Days After Treatment
Delayed precipitation can occur due to interactions between this compound and components within the cell culture medium over time, or changes in the media environment.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | The complex mixture of salts, amino acids, and vitamins in cell culture media can sometimes interact with small molecules, leading to the formation of insoluble complexes.[1][3] If you suspect this is the case, consider testing the solubility of this compound in a simpler buffered saline solution (like PBS) to see if the media components are the primary issue. Trying a different basal media formulation might also be beneficial. |
| Media Evaporation | In long-term experiments, evaporation of media from culture plates can concentrate all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Shift in Media | Over the course of an experiment, cellular metabolism can lead to changes in the pH of the culture medium. These pH shifts can alter the ionization state of a compound and affect its solubility. Monitor the pH of your media, especially in long-duration experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is reported to be soluble in DMSO at concentrations ranging from 50 mg/mL (130.06 mM) to 100 mg/mL (260.13 mM). This compound is noted to be insoluble in water.
Q2: How should I prepare my this compound stock solution?
A2: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO. Sonication may be recommended to ensure complete dissolution. For example, to make a 10 mM stock solution, you would dissolve 3.844 mg of this compound in 1 mL of DMSO. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum soluble concentration of this compound in my specific cell culture medium?
A3: The maximum soluble concentration of this compound can vary depending on the specific formulation of your cell culture medium (e.g., DMEM, RPMI-1640) and the presence of serum. It is highly recommended to experimentally determine this for your specific conditions. A protocol for this is provided below.
Q4: Can serum in the media affect this compound solubility?
A4: Yes, serum contains proteins, such as albumin, that can bind to small molecules and potentially increase their apparent solubility. However, it can also contain enzymes that may degrade the compound. It is advisable to test the solubility of this compound in both serum-free and serum-containing media if both conditions will be used in your experiments.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol uses a serial dilution method to visually assess the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can create final concentrations ranging from 100 µM down to 1 µM.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubate: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Observe for Precipitation:
-
After each time point, visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a film.
-
For a more sensitive assessment, you can examine a small aliquot of the solution under a microscope.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate at all time points is your maximum working soluble concentration under those specific conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 50 mg/mL (130.06 mM) | |
| DMSO | 77 mg/mL (200.29 mM) | |
| DMSO | 100 mg/mL (260.13 mM) | |
| Water | Insoluble | |
| Ethanol | 6 mg/mL |
Visualizations
Signaling Pathway
References
GSK3987 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK3987. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific pan-agonist of Liver X Receptors alpha (LXRα) and beta (LXRβ).[1][2] It activates these nuclear receptors, leading to the recruitment of coactivators and subsequent regulation of target gene expression.[3][4] Key downstream effects include the increased expression of ABCA1 and SREBP-1c, which play roles in cholesterol efflux and triglyceride accumulation, respectively.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year, though some suppliers recommend 6 months. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions. For short-term storage, a stock solution at -20°C is viable for about one month.
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO, with concentrations ranging from 50 mg/mL to 100 mg/mL reported. It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. Sonication may be required to fully dissolve the compound. This compound is also soluble in ethanol to a lesser extent (e.g., 6 mg/mL) and is considered insoluble in water.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay | EC50 (nM) | Reference |
| LXRα-SRC1 | Coactivator Recruitment | 50 | |
| LXRβ-SRC1 | Coactivator Recruitment | 40 | |
| ABCA1 Expression | Cell-based Assay | 80 |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | ||
| DMSO | 50-100 mg/mL | |
| Ethanol | ~6 mg/mL | |
| Water | Insoluble | |
| Storage | ||
| Powder | -20°C for up to 3 years | |
| Stock Solution (DMSO) | -80°C for 6-12 months | |
| -20°C for 1 month |
Signaling Pathway Diagram
References
Validation & Comparative
A Head-to-Head Comparison of LXR Agonists: GSK3987 vs. T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two widely utilized Liver X Receptor (LXR) agonists: GSK3987 and T0901317. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Their activation by synthetic agonists has been a focal point in the development of therapeutics for a range of metabolic and inflammatory diseases. This document aims to equip researchers with the necessary data to make informed decisions when selecting an LXR agonist for their studies by comparing the potency, selectivity, and downstream effects of this compound and T0901317.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo parameters for this compound and T0901317 based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | T0901317 |
| LXRα Agonism (EC50) | ~50 nM | ~20-50 nM |
| LXRβ Agonism (EC50) | ~40 nM | ~50 nM |
| FXR Agonism (EC50) | Not reported to be a significant agonist | ~5 µM |
| RORα Inverse Agonism (Ki) | Not reported | ~132 nM |
| RORγ Inverse Agonism (Ki) | Not reported | ~51 nM |
| PXR Agonism | Not widely reported | Yes, potent agonist |
Table 2: In Vivo Effects and Side Effect Profile
| Parameter | This compound | T0901317 |
| Induction of ABCA1 Expression | Yes, dose-dependent increase in macrophages. | Yes, significant induction in macrophages and other tissues. |
| Induction of SREBP-1c Expression | Yes, dose-dependent increase in HepG2 cells. | Yes, potent induction leading to increased lipogenesis. |
| Hepatic Triglyceride Accumulation (Steatosis) | Data not readily available in direct comparison. | Well-documented to cause significant hepatic steatosis and hypertriglyceridemia.[1][2] |
LXR Signaling Pathway and Agonist Action
LXR agonists exert their effects by binding to and activating LXRα or LXRβ. Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).
Experimental Protocols
LXR Agonist Potency Determination via Luciferase Reporter Assay
This protocol outlines a common method for determining the half-maximal effective concentration (EC50) of LXR agonists.
a. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with an LXR expression plasmid (for either LXRα or LXRβ), a luciferase reporter plasmid containing an LXR response element (LXRE) upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
b. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing charcoal-stripped FBS to remove endogenous ligands.
-
Cells are treated with serial dilutions of the LXR agonist (this compound or T0901317) or vehicle control (DMSO).
c. Luciferase Activity Measurement:
-
After 18-24 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
d. Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the agonist concentration.
-
The EC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Assessment of Hepatic Steatosis in Mice
This protocol describes a typical in vivo experiment to evaluate the lipogenic side effects of LXR agonists.
a. Animal Model and Treatment:
-
Male C57BL/6 mice are used.
-
Mice are administered the LXR agonist (e.g., T0901317) or vehicle control daily via oral gavage for a specified period (e.g., 7-14 days).
b. Sample Collection:
-
At the end of the treatment period, mice are euthanized.
-
Blood is collected for plasma lipid analysis (triglycerides and cholesterol).
-
Livers are excised, weighed, and a portion is snap-frozen in liquid nitrogen for biochemical analysis, while another portion is fixed in formalin for histology.
c. Biochemical Analysis:
-
Hepatic lipids are extracted from the frozen liver tissue.
-
Triglyceride content is measured using a colorimetric assay kit and normalized to the liver tissue weight.
d. Histological Analysis:
-
Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O.
-
H&E staining is used to assess overall liver morphology and inflammation.
-
Oil Red O staining is used to visualize neutral lipid droplets, allowing for the qualitative and semi-quantitative assessment of steatosis.
Discussion and Conclusion
Both this compound and T0901317 are potent pan-LXR agonists, effectively activating both LXRα and LXRβ isoforms. Their utility in research is, however, dictated by their selectivity profiles and resulting downstream effects.
T0901317 is a well-characterized but non-selective LXR agonist. Its significant off-target activities, particularly as an agonist for FXR and an inverse agonist for RORα and RORγ, can confound the interpretation of experimental results.[3] The potent activation of SREBP-1c by T0901317 leads to a robust induction of lipogenesis, resulting in hypertriglyceridemia and hepatic steatosis, which has limited its therapeutic potential.[1][2]
This compound , on the other hand, is presented as a more selective LXR agonist, though comprehensive public data on its selectivity against a broad panel of nuclear receptors is less available. It effectively induces the expression of the desired LXR target gene ABCA1, which is crucial for reverse cholesterol transport. However, like T0901317, it also upregulates SREBP-1c, indicating a potential for lipogenic side effects. The comparative severity of these side effects relative to T0901317 has not been extensively documented in head-to-head studies.
References
- 1. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK3987 and GW3965 in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic Liver X Receptor (LXR) agonists, GSK3987 and GW3965, with a focus on their application in preclinical atherosclerosis models. While both compounds activate LXRs, a key regulator of cholesterol metabolism and inflammation, the extent of their investigation in the context of atherosclerosis differs significantly. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways to aid in the objective assessment of these molecules for research and development purposes.
Introduction to LXR Agonists in Atherosclerosis
Liver X Receptors, comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in maintaining cholesterol homeostasis.[1] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1] This process promotes the efflux of cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) for transport to the liver and subsequent excretion.[2] Beyond their role in lipid metabolism, LXR agonists also exert anti-inflammatory effects, further contributing to their anti-atherogenic potential.[3] However, a significant challenge in the clinical development of LXR agonists is their tendency to induce hepatic steatosis (fatty liver) and hypertriglyceridemia, primarily through the activation of the lipogenic transcription factor SREBP-1c.[2]
This compound is a potent LXRα and LXRβ agonist. In vitro studies have demonstrated its ability to induce the expression of ABCA1 and SREBP-1c, leading to cellular cholesterol efflux and triglyceride accumulation.
GW3965 is another well-characterized dual LXRα/LXRβ agonist that has been more extensively studied in various in vivo models of atherosclerosis. It has consistently been shown to reduce atherosclerotic lesion development in murine models.
LXR Signaling Pathway
The following diagram illustrates the general mechanism of action of LXR agonists like this compound and GW3965 in a macrophage.
Quantitative Data Summary
A direct comparative study of this compound and GW3965 in an in vivo atherosclerosis model was not identified in the reviewed literature. The following tables summarize the available data for each compound from separate studies.
This compound: In Vitro Activity
| Parameter | Cell Type | EC50 | Effect | Reference |
| LXRα-SRC1 Recruitment | - | 40 nM | Agonist | |
| LXRβ-SRC1 Recruitment | - | 40 nM | Agonist | |
| ABCA1 Expression | Primary Human Macrophages | - | Dose-dependent increase | |
| Cholesterol Efflux | Primary Human Macrophages | - | Dose-dependent increase | |
| SREBP-1c Expression | Human Hepatoma (HepG2) cells | - | Dose-dependent increase | |
| Triglyceride Accumulation | Human Hepatoma (HepG2) cells | - | Dose-dependent increase |
GW3965: In Vivo Anti-Atherosclerotic Efficacy
| Animal Model | Treatment Duration | Dosage | Lesion Area Reduction | Key Observations | Reference |
| LDLR-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 53% | Significant reduction in atherosclerosis. | |
| LDLR-/- Mice (Female) | 12 weeks | 10 mg/kg/day | 34% | Significant reduction in atherosclerosis. | |
| ApoE-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 47% | Atheroprotective effect is independent of apoE. | |
| ApoE-/- / LXRα-/- Mice | 11 weeks | 20 mg/kg/day | 33% | Demonstrates the contribution of LXRβ activation to atheroprotection. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in key studies evaluating GW3965 in atherosclerosis models.
In Vivo Atherosclerosis Study in LDLR-/- Mice
-
Animal Model: Male and female Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice.
-
Diet: Mice were fed a high-fat "Western" diet for 12 weeks to induce atherosclerosis.
-
Drug Administration: GW3965 was administered as a dietary admixture at a concentration calculated to provide a dose of 10 mg/kg/day.
-
Treatment Groups:
-
Control group: High-fat diet only.
-
Treatment group: High-fat diet containing GW3965.
-
-
Atherosclerosis Assessment:
-
En face analysis: The entire aorta was dissected, opened longitudinally, and stained with Oil Red O to visualize atherosclerotic lesions. The total lesion area was quantified as a percentage of the total aortic surface area.
-
Aortic root analysis: The heart and upper aorta were sectioned and stained with Oil Red O to quantify lesion area in the aortic root.
-
-
Lipid Analysis: Plasma lipid levels (total cholesterol, HDL, triglycerides) were determined at the end of the study.
In Vivo Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice.
-
Diet and Drug Administration: Similar to the LDLR-/- model, mice were fed a high-fat diet with or without GW3965 (10 mg/kg/day) for 12 weeks.
-
Atherosclerosis Assessment: Aortic lesion area was quantified using en face analysis and aortic root staining as described above.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the anti-atherosclerotic potential of an LXR agonist.
Discussion and Conclusion
The available evidence strongly supports the anti-atherosclerotic efficacy of GW3965 in preclinical models. Multiple studies have demonstrated a significant reduction in atherosclerotic lesion formation in both LDLR-/- and ApoE-/- mice. The mechanism of action is attributed to the activation of the LXR pathway, leading to enhanced reverse cholesterol transport and anti-inflammatory effects.
In contrast, while this compound is a potent LXR agonist in vitro, there is a notable lack of published in vivo data specifically evaluating its impact on atherosclerosis. Therefore, a direct comparison of the in vivo anti-atherosclerotic efficacy of this compound and GW3965 is not possible at this time.
For researchers contemplating in vivo studies, GW3965 serves as a well-validated tool compound with a wealth of supporting literature. Future studies are warranted to investigate the in vivo efficacy of this compound in atherosclerosis models to allow for a direct and comprehensive comparison with other LXR agonists like GW3965. Such studies would be crucial in determining if this compound offers any advantages, such as a more favorable side-effect profile regarding hepatic lipogenesis.
References
GSK3987: A Comparative Analysis of LXRα and LXRβ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activation of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) by the synthetic agonist GSK3987. The information presented is collated from publicly available experimental data to assist researchers in evaluating its potential for various applications.
Executive Summary
This compound is a potent pan-agonist of both LXRα and LXRβ, with a slight selectivity towards LXRβ. It effectively recruits the steroid receptor coactivator-1 (SRC1) to both LXR isoforms, initiating the transcription of target genes involved in cholesterol homeostasis and lipid metabolism. This guide presents the quantitative data on its potency, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways.
Data Presentation
The following table summarizes the potency of this compound in activating human LXRα and LXRβ based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the recruitment of the SRC1 coactivator.
| Agonist | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | LXRα | TR-FRET (SRC1 Recruitment) | EC50 | 50 | [1][2][3] |
| This compound | LXRβ | TR-FRET (SRC1 Recruitment) | EC50 | 40 | [1][2] |
Note: The EC50 (half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response in the respective assays. A lower EC50 value corresponds to higher potency. The data indicates that this compound is a potent activator of both LXR isoforms with a slight preference for LXRβ.
Signaling Pathways
LXRα and LXRβ are nuclear receptors that, upon activation by agonists like this compound, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of LXR agonists like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coactivator Recruitment
This assay measures the ability of a compound to promote the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide.
Objective: To determine the EC50 value of this compound for LXRα and LXRβ activation.
Materials:
-
LanthaScreen™ TR-FRET LXRα and LXRβ Coactivator Assays (or similar)
-
GST-LXRα-LBD and GST-LXRβ-LBD
-
Fluorescein-SRC1-2 peptide
-
Tb-anti-GST antibody
-
This compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the LXR-LBD (LXRα or LXRβ).
-
Add the fluorescein-SRC1-2 peptide.
-
Add the different concentrations of this compound to the wells.
-
Add the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of a reporter gene under the control of an LXR-responsive promoter.
Objective: To confirm the agonist activity of this compound on LXRα and LXRβ in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length LXRα or LXRβ
-
Reporter plasmid containing a luciferase gene driven by an LXRE promoter (e.g., pLXRE-luc)
-
Transfection reagent
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the LXR expression plasmid (either LXRα or LXRβ) and the pLXRE-luc reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent activation.
Conclusion
This compound is a potent dual agonist of LXRα and LXRβ, exhibiting slightly higher potency for LXRβ in coactivator recruitment assays. Its ability to activate both isoforms leads to the induction of key genes involved in cholesterol efflux and lipogenesis. The provided experimental protocols offer a framework for researchers to independently verify and further explore the activity of this compound in various cellular and biochemical contexts. This information is critical for the rational design of experiments and the development of new therapeutic strategies targeting the LXR signaling pathway.
References
Validating GSK3987 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of GSK3987, a potent pan-agonist of Liver X Receptors (LXRα and LXRβ). The performance of this compound is compared with two other widely used LXR agonists, T0901317 and GW3965, supported by experimental data and detailed protocols.
Introduction to this compound and LXR Signaling
This compound is a synthetic agonist that activates both LXRα and LXRβ isoforms. These nuclear receptors are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription.
Key downstream target genes of LXR activation include ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux from cells, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major regulator of lipogenesis. Validating the engagement of this compound with LXR in a cellular context is critical for understanding its mechanism of action and potential therapeutic effects.
Comparative Analysis of LXR Agonists
The following tables summarize the quantitative data for this compound and its comparison with T0901317 and GW3965. Data has been compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency of LXR Agonists
| Compound | Target | EC50 (nM) | Reference |
| This compound | LXRα-SRC1 | 50 | [1][2] |
| LXRβ-SRC1 | 40 | [1][2] | |
| T0901317 | LXRα | ~50 | |
| LXRβ | ~50 | ||
| GW3965 | LXRα | ~160 | |
| LXRβ | ~30 |
Table 2: Comparison of Downstream Cellular Effects
| Compound | Cell Type | ABCA1 mRNA Induction | SREBP-1c mRNA Induction | Cholesterol Efflux | Reference |
| This compound | Human Macrophages | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] |
| T0901317 | Mouse Peritoneal Macrophages | Robust induction | Robust induction | Significant increase | |
| GW3965 | Mouse Peritoneal Macrophages | Robust induction | Robust induction | Significant increase |
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for key experiments to validate the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T overexpressing LXRα or LXRβ) to 80-90% confluency. Treat the cells with this compound, a comparator agonist, or vehicle control at desired concentrations for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble LXR protein at each temperature by Western blotting using an LXR-specific antibody. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement.
Co-Immunoprecipitation (Co-IP) of LXR and SRC-1
Co-IP is used to demonstrate the agonist-induced interaction between LXR and its coactivator, Steroid Receptor Coactivator-1 (SRC-1).
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) co-transfected with expression vectors for LXR and a tagged version of SRC-1 (e.g., FLAG-SRC-1). Treat the cells with this compound, a comparator agonist, or vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against LXR overnight at 4°C.
-
Capture of Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against LXR and the tag on SRC-1 (e.g., anti-FLAG). An increased amount of co-precipitated SRC-1 in the agonist-treated samples compared to the vehicle control confirms the recruitment of the coactivator to LXR.
LXR Luciferase Reporter Assay
This assay measures the transcriptional activity of LXR upon agonist binding.
Protocol:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HepG2 or HEK293T) in 96-well plates. Co-transfect the cells with an LXR expression plasmid, a luciferase reporter plasmid containing LXREs, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Agonist Treatment: After 24 hours, replace the medium with a medium containing this compound, a comparator agonist, or vehicle control at various concentrations.
-
Luciferase Activity Measurement: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to quantify the mRNA levels of LXR target genes, such as ABCA1 and SREBP-1c, following agonist treatment.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human macrophages or HepG2 cells) and treat with this compound, a comparator agonist, or vehicle control for 18-24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, primers specific for ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the functional consequence of LXR activation by quantifying the efflux of cholesterol from cells.
Protocol:
-
Cell Culture and Labeling: Culture macrophages (e.g., THP-1 derived macrophages) and label them with a fluorescently-labeled cholesterol (e.g., NBD-cholesterol) or [3H]-cholesterol for 24 hours.
-
Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol within the cellular pools.
-
Agonist Treatment and Efflux: Treat the cells with this compound, a comparator agonist, or vehicle control in the presence of a cholesterol acceptor (e.g., apolipoprotein A-I or HDL) for 4-6 hours.
-
Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorometer or a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total amount of labeled cholesterol (medium + cell lysate), multiplied by 100.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the LXR signaling pathway and the experimental workflows for target engagement validation.
Caption: LXR signaling pathway activated by this compound.
Caption: Experimental workflow for validating LXR target engagement.
References
- 1. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 2. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LXR Agonists: GSK3987 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Liver X Receptor (LXR) agonist GSK3987 with other well-characterized LXR agonists, namely T0901317 and GW3965. Liver X Receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis, making them promising therapeutic targets for a range of metabolic and inflammatory diseases. This document summarizes key efficacy data, outlines experimental methodologies, and visualizes the underlying signaling pathway to aid researchers in their drug development efforts.
LXR Signaling Pathway
The activation of Liver X Receptors (LXRα and LXRβ) by agonists initiates a cascade of transcriptional events aimed at maintaining cellular and systemic lipid balance. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis. The dual effect of LXR activation on both cholesterol removal and fat synthesis presents a key challenge in the development of LXR-targeted therapeutics.
Caption: Simplified schematic of the LXR signaling pathway.
Quantitative Data Comparison
Table 1: In Vitro Potency of LXR Agonists
| Parameter | This compound | T0901317 | GW3965 |
| LXRα EC50 (nM) | ~50 | ~20-50 | ~30-190 |
| LXRβ EC50 (nM) | ~40 | ~20-50 | ~30 |
| Target Gene Induction | Induces ABCA1 and SREBP-1c | Potent inducer of ABCA1 and SREBP-1c | Induces ABCA1, weaker inducer of SREBP-1c than T0901317 |
EC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Effects of LXR Agonists in Animal Models (Primarily Rodents)
| Parameter | This compound | T0901317 | GW3965 |
| Plasma Triglycerides | Data not available | Significant increase[1] | Moderate to no significant increase[1] |
| Hepatic Triglycerides (Steatosis) | Data not available | Significant increase[1] | Minimal to no significant increase[1] |
| Atherosclerosis Reduction | Data not available | Demonstrated efficacy in mouse models | Demonstrated efficacy in mouse models |
| ABCA1 Upregulation | Data not available | Potent in vivo inducer | Potent in vivo inducer |
| SREBP-1c Upregulation | Data not available | Potent in vivo inducer | Weaker in vivo inducer compared to T0901317 |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of LXR agonists. Below are generalized methodologies for key experiments typically employed in the evaluation of these compounds.
In Vitro LXR Activation Assay (Reporter Gene Assay)
This assay is used to determine the potency and efficacy of a compound in activating LXRα and LXRβ.
Objective: To measure the dose-dependent activation of LXRα and LXRβ by test compounds.
Workflow:
Caption: Workflow for a typical LXR reporter gene assay.
Materials:
-
Cell line (e.g., HEK293T, HepG2)
-
LXRα and LXRβ expression plasmids
-
Luciferase reporter plasmid containing LXREs
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (LXR agonists)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy and Side-Effect Profiling in a Mouse Model of Atherosclerosis
This experimental setup is designed to evaluate the therapeutic efficacy of LXR agonists on atherosclerosis and to assess their lipogenic side effects.
Objective: To determine the effect of LXR agonists on atherosclerotic plaque development, plasma lipid profiles, and hepatic steatosis.
Workflow:
Caption: Workflow for in vivo evaluation of LXR agonists.
Materials:
-
Atherosclerosis-prone mouse model (e.g., ApoE-/- or LDLR-/- mice)
-
High-fat/high-cholesterol diet
-
Test compounds (LXR agonists) and vehicle
-
Equipment for oral gavage
-
Blood collection supplies
-
Tissue harvesting tools
-
Reagents for lipid analysis (e.g., enzymatic kits)
-
Histology equipment and stains (e.g., Oil Red O, Hematoxylin and Eosin)
-
Image analysis software
Procedure:
-
Animal Acclimation and Diet: Acclimate the mice and then place them on a high-fat/high-cholesterol diet to induce hyperlipidemia and atherosclerosis.
-
Group Assignment and Dosing: Randomly assign the mice to treatment groups (vehicle control and different doses of the LXR agonist). Administer the compounds daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Monitoring: Monitor the body weight and food intake of the animals throughout the study.
-
Blood and Tissue Collection: At the end of the treatment period, collect blood samples for plasma lipid analysis. Euthanize the animals and harvest the aorta and liver.
-
Atherosclerotic Plaque Analysis: Perfuse the aorta, dissect it, and stain with a lipid-staining dye (e.g., Oil Red O) for en face analysis of the plaque area. Alternatively, embed sections of the aortic root for cross-sectional analysis.
-
Hepatic Steatosis Analysis: Fix a portion of the liver for histological analysis and stain with Oil Red O to visualize neutral lipid accumulation. Homogenize another portion of the liver for quantitative lipid analysis.
-
Plasma Lipid Analysis: Measure the levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) in the plasma using enzymatic kits.
-
Data Analysis: Statistically compare the data from the treatment groups to the vehicle control group to determine the efficacy and side effects of the LXR agonist.
Conclusion
This compound is a potent LXR agonist in vitro, comparable to T0901317 and GW3965 in its ability to activate both LXRα and LXRβ. However, the lack of publicly available in vivo data for this compound makes it difficult to definitively compare its therapeutic window with that of other LXR agonists. While T0901317 is a powerful tool for studying LXR biology, its strong induction of SREBP-1c and subsequent lipogenic side effects limit its therapeutic potential. GW3965 shows a more favorable profile with less induction of hepatic lipogenesis. Future in vivo studies on this compound are necessary to determine if it offers an improved efficacy and safety profile over existing LXR agonists. The experimental protocols provided in this guide offer a standardized framework for such evaluations.
References
A Side-by-Side Analysis of the Synthetic Agonist GSK3987 and Natural Ligands of the Liver X Receptor
For Researchers, Scientists, and Drug Development Professionals
The Liver X Receptors (LXRα and LXRβ) are critical nuclear receptors that govern cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Their activation by small molecule agonists presents a promising therapeutic strategy for a range of diseases, including atherosclerosis, and certain cancers. This guide provides an objective, data-driven comparison of the potent synthetic LXR agonist, GSK3987, and representative natural LXR ligands, primarily the oxysterol 22(R)-hydroxycholesterol.
Quantitative Comparison of LXR Ligands
The following tables summarize the available quantitative data for this compound and natural LXR ligands. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, variations in cell types, assay formats, and experimental conditions may contribute to the observed differences in potency.
Table 1: Comparative Binding Affinity and Potency of LXR Ligands
| Ligand | Receptor Isoform(s) | Assay Type | Parameter | Value (nM) |
| This compound | LXRα / LXRβ | Coactivator Recruitment | EC50 | 40 - 50[1][2] |
| 22(R)-hydroxycholesterol | LXRα / LXRβ | Ligand Binding | Ki | 110 - 380 |
| 24(S)-hydroxycholesterol | LXRα / LXRβ | Ligand Binding | Ki | ~110 |
| 24(S),25-epoxycholesterol | LXRα / LXRβ | Ligand Binding | Ki | ~200 |
| T0901317 (Synthetic Control) | LXRα / LXRβ | Coactivator Recruitment | EC50 | ~50 |
Table 2: Comparative Effects on LXR Target Gene Expression
| Ligand | Target Gene | Cell Type | Effect | Notes |
| This compound | ABCA1 | Primary Human Macrophages | Dose-dependent increase[1] | Induces cholesterol efflux. |
| SREBP-1c | Human Hepatoma (HepG2) | Dose-dependent increase[1] | Induces triglyceride accumulation. | |
| 22(R)-hydroxycholesterol | ABCA1 | Murine Macrophages | Upregulation | A well-established LXR target gene response. |
| SREBP-1c | - | Upregulation | Contributes to lipogenesis. | |
| Natural Oxysterols (general) | ABCA1, ABCG1, ApoE | Macrophages | Upregulation | Key genes in reverse cholesterol transport. |
| SREBP-1c, FAS | Liver | Upregulation | Can lead to increased triglyceride levels. |
LXR Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these ligands, the following diagrams illustrate the LXR signaling pathway and typical experimental workflows.
References
A Comparative Analysis of GSK3987 and T0901317 as LXR Agonists
In the landscape of Liver X Receptor (LXR) agonists, both GSK3987 and T0901317 are recognized as potent activators of this critical nuclear receptor that governs cholesterol homeostasis, lipid metabolism, and inflammatory responses. This guide provides a detailed comparison of the potency and experimental profiles of these two widely studied compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
LXR Signaling Pathway
The Liver X Receptor exists in two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). Upon binding to an agonist, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c), which are pivotal in reverse cholesterol transport and fatty acid synthesis, respectively.
Caption: The LXR signaling pathway is initiated by agonist binding, leading to the formation of an LXR-RXR heterodimer that regulates gene transcription.
Potency Comparison: this compound vs. T0901317
The potency of an LXR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response. A lower EC50 value indicates higher potency. Based on available data from various sources, the following table summarizes the reported EC50 values for this compound and T0901317.
| Parameter | This compound | T0901317 | References |
| LXRα EC50 | 50 nM | 20 nM | [1] |
| LXRβ EC50 | 40 nM | ~50 nM | [2] |
Note: The provided EC50 values are derived from different studies and experimental systems. Direct head-to-head comparisons under identical conditions are limited, which should be taken into consideration when interpreting these values.
Based on the available data, T0901317 appears to be a more potent agonist for LXRα than this compound, with a reported EC50 of 20 nM compared to 50 nM for this compound. For LXRβ, the two compounds exhibit comparable potency, with EC50 values in the range of 40-50 nM.
Experimental Protocols
The determination of LXR agonist potency typically involves cell-based reporter gene assays. The following is a generalized protocol for such an assay.
Objective: To determine the EC50 value of an LXR agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression plasmids for LXRα or LXRβ
-
RXRα expression plasmid
-
Luciferase reporter plasmid containing an LXR response element (e.g., p(LXRE)3-tk-luc)
-
Transfection reagent
-
LXR agonists (this compound, T0901317)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 96-well plates. Co-transfect the cells with the LXRα or LXRβ expression plasmid, RXRα expression plasmid, and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the LXR agonists (this compound or T0901317). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Both this compound and T0901317 are potent LXR agonists that are valuable tools for studying the roles of LXR in health and disease. Based on the currently available data, T0901317 exhibits higher potency for LXRα, while both compounds demonstrate similar potency for LXRβ. It is crucial for researchers to consider the specific LXR isoform of interest and the potential for off-target effects when selecting an agonist for their studies. The lack of direct head-to-head comparative studies highlights the need for such research to provide a more definitive assessment of the relative potencies of these and other LXR agonists.
References
A Head-to-Head Comparison of GSK3987 and a Selective LXRβ Agonist in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pan-Liver X Receptor (LXR) agonist GSK3987 and the class of selective LXRβ agonists, exemplified by BMS-852927 (also known as XL041). Liver X Receptors are critical nuclear receptors in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Their activation presents a therapeutic strategy for conditions such as atherosclerosis. However, the desired anti-atherogenic effects are often accompanied by undesirable lipogenic side effects. This comparison guide aims to elucidate the key differences in the pharmacological profiles of a pan-LXR agonist versus a selective LXRβ agonist to inform preclinical research and drug development strategies.
Mechanism of Action and Rationale for Selectivity
Liver X Receptors exist as two isoforms, LXRα and LXRβ. LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed[1][2]. Both isoforms form a heterodimer with the Retinoid X Receptor (RXR) and, upon activation by an agonist, bind to LXR Response Elements (LXREs) in the promoter regions of target genes to regulate their transcription[3].
The primary therapeutic goal of LXR agonism in the context of atherosclerosis is to upregulate genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques[1][4]. However, LXRα activation in the liver also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This leads to an increase in fatty acid and triglyceride synthesis, a significant and undesirable side effect.
This compound is a pan-LXR agonist , meaning it activates both LXRα and LXRβ with similar potency. In contrast, selective LXRβ agonists , such as BMS-852927, are designed to preferentially activate LXRβ. The rationale behind this selectivity is to retain the beneficial effects on cholesterol efflux, which can be mediated by the ubiquitously expressed LXRβ, while minimizing the LXRα-driven lipogenic effects in the liver.
Signaling Pathway and Experimental Workflow
The signaling cascade for LXR agonists and a typical experimental workflow for their evaluation are depicted below.
Caption: LXR Signaling Pathway.
References
- 1. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GSK3987's Lipogenic Profile: A Comparative Analysis of Triglyceride Induction Versus Other Liver X Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LXR Agonist Effects on Triglyceride Levels
The development of Liver X Receptor (LXR) agonists as therapeutic agents for atherosclerosis and other metabolic diseases has been hampered by the common side effect of inducing hypertriglyceridemia and hepatic steatosis. This lipogenic effect is primarily mediated through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This guide provides a comparative analysis of GSK3987, a potent LXR agonist, and its effect on triglyceride levels relative to other well-characterized LXR agonists, supported by available experimental data.
LXR Agonist-Mediated Lipogenesis: A Snapshot
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol homeostasis. Upon activation by oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which is a therapeutically desirable effect. However, LXR activation also potently induces the expression of SREBP-1c, triggering a cascade of gene expression that promotes de novo lipogenesis and results in elevated triglyceride levels[1][2]. The challenge in the field is to develop LXR agonists that can dissociate the beneficial anti-atherosclerotic effects from the detrimental lipogenic side effects[1].
Comparative Analysis of Triglyceride Induction
While direct head-to-head in vivo comparative studies for this compound against a wide range of LXR agonists are limited, in vitro data provides valuable insights into its lipogenic potential. The following tables summarize the available quantitative data on the effects of this compound and other notable LXR agonists on markers of lipogenesis and triglyceride levels.
Table 1: In Vitro Comparison of LXR Agonist-Induced SREBP-1c Activation in HepG2 Cells
| LXR Agonist | Assay Type | Cell Line | Maximal Efficacy (relative to T0901317) | EC50 (nM) | Reference |
| This compound | SRE-luciferase reporter | HepG2 | 150% | Not Reported | [1] |
| T0901317 | SRE-luciferase reporter | HepG2 | 100% | 15 | [1] |
SRE: Sterol Response Element. Activation of this reporter is a surrogate for SREBP-1c-mediated transcriptional activity.
Table 2: Summary of In Vivo Effects of Various LXR Agonists on Triglyceride Levels
| LXR Agonist | Animal Model | Effect on Plasma Triglycerides | Effect on Liver Triglycerides | Reference |
| T0901317 | Mice | Increased (six-fold) | Increased (4.5-fold) | |
| GW3965 | Mice | No significant change or increased | No significant change or increased | |
| Cynomolgus Monkeys | No significant change | Not Reported | ||
| WAY-252623 (LXR-623) | Hamsters | Lipid neutral | Not Reported | |
| Cynomolgus Monkeys | Transient or no significant increase | Increased (5-fold at high dose) | ||
| ATI-111 | LDLR-/- Mice | Decreased | Not altered | |
| Agonist 15 (LXRβ-selective) | Cynomolgus Monkeys | Modest elevation | Not Reported | Not Found |
Experimental Protocols
SREBP-1c Activation Assay in HepG2 Cells (Luciferase Reporter Assay)
This protocol is based on the methodology described for assessing the lipogenic potential of LXR ligands.
-
Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in a suitable medium. For the reporter assay, cells are transfected with a luciferase reporter plasmid containing a sterol response element (SRE) promoter.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the LXR agonists (e.g., this compound, T0901317) for a specified period (e.g., 24 hours).
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the activation of the SRE promoter.
-
Data Analysis: The results are typically normalized to a control (e.g., vehicle-treated cells) and expressed as a percentage of the maximal response induced by a reference compound like T0901317. Dose-response curves are generated to determine the EC50 and maximal efficacy.
Quantification of Intracellular Triglyceride Accumulation in HepG2 Cells
This is a general protocol for measuring cellular triglyceride content.
-
Cell Culture and Treatment: HepG2 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with the LXR agonists at various concentrations for a defined duration.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Triglyceride Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit. These kits typically involve an enzymatic assay that results in a colorimetric or fluorometric output, which is measured using a microplate reader.
-
Data Normalization: The triglyceride levels are often normalized to the total protein content of the cell lysate to account for variations in cell number.
Signaling Pathways and Experimental Workflow
Discussion and Conclusion
The available data indicates that this compound is a potent activator of the LXR-SREBP-1c signaling pathway, at least in an in vitro hepatic cell model. The SRE-luciferase reporter assay suggests that this compound may have a greater maximal capacity to induce lipogenic gene expression compared to the well-known lipogenic LXR agonist T0901317.
In contrast, other LXR agonists exhibit a spectrum of effects on triglyceride levels in vivo. T0901317 consistently demonstrates a strong lipogenic profile, leading to significant increases in both plasma and hepatic triglycerides. GW3965 appears to have a more moderate and context-dependent effect on triglyceride metabolism. Notably, compounds like WAY-252623 and ATI-111 have been reported to have minimal or even triglyceride-lowering effects in certain animal models, suggesting that it is possible to uncouple the beneficial effects of LXR activation from the adverse lipogenic outcomes. The development of LXRβ-selective agonists is one strategy being explored to achieve this separation.
For drug development professionals, the potent SREBP-1c activation by this compound observed in vitro warrants careful consideration and further investigation in preclinical in vivo models of dyslipidemia and atherosclerosis. Direct, head-to-head in vivo studies comparing the effects of this compound with other LXR agonists on plasma and hepatic triglyceride levels, alongside assessments of anti-atherosclerotic efficacy, will be crucial to fully understand its therapeutic potential and safety profile. The choice of animal model is also critical, as species-specific differences in lipid metabolism can significantly impact the translatability of findings to humans.
References
Confirming GSK3987-Mediated Gene Expression Changes with qPCR: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate gene expression changes induced by GSK3987 using quantitative real-time PCR (qPCR). We offer detailed experimental protocols, a comparative analysis of alternative technologies, and illustrative diagrams to ensure robust and reproducible results.
This compound is a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), with EC50 values of 50 nM and 40 nM, respectively.[1][2] As an LXR agonist, this compound activates these nuclear receptors, which play a pivotal role in regulating the transcription of genes involved in cholesterol metabolism, transport, and inflammation.[3][4] Notably, this compound has been shown to increase the expression of key target genes such as ATP Binding Cassette Subfamily A Member 1 (ABCA1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to increased cellular cholesterol efflux and triglyceride accumulation.[1]
While high-throughput methods like RNA-sequencing (RNA-Seq) provide a global view of transcriptomic changes, qPCR remains the gold standard for validating the expression of specific genes due to its high sensitivity, specificity, and wide dynamic range. This guide will walk through the necessary steps to accurately confirm the effects of this compound on target gene expression.
This compound Signaling Pathway
This compound functions by binding to and activating LXRα/β. LXRs form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, recruiting coactivator proteins and binding to LXR Response Elements (LXREs) in the promoter regions of target genes to initiate transcription. This pathway is central to maintaining cholesterol homeostasis.
Experimental Workflow for qPCR Validation
The process of validating gene expression changes involves several key steps, from initial cell culture and treatment to the final analysis of qPCR data. This workflow ensures that the results are reliable and reproducible.
Experimental Protocols
A meticulously followed protocol is crucial for obtaining reliable and reproducible qPCR results.
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., human hepatoma HepG2 or THP-1 macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment : The following day, treat the cells with the desired concentration of this compound (e.g., 100 nM - 1000 nM) or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Prepare at least three biological replicates for each condition.
-
Incubation : Incubate the cells for a predetermined time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
RNA Isolation and cDNA Synthesis
-
RNA Isolation : After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). Proceed to isolate total RNA according to the manufacturer's protocol.
-
Quality Control : Assess RNA purity and concentration using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure). Check RNA integrity via gel electrophoresis or a bioanalyzer.
-
DNase Treatment : Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation : Design or obtain validated primers for your target genes (e.g., ABCA1, SREBP1C, APOE) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB). Validate primer efficiency by running a standard curve; efficiency should be between 90-110%.
-
Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Thermal Cycling : Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Data Analysis (Relative Quantification)
The most common method for relative quantification is the 2-ΔΔCq (Livak) method.
-
Determine Cq Values : The instrument software will determine the quantification cycle (Cq) value for each reaction.
-
Calculate ΔCq : For each sample, normalize the Cq of the target gene to the Cq of the reference gene (or the geometric mean of multiple reference genes).
-
ΔCq = Cqtarget - Cqreference
-
-
Calculate ΔΔCq : Calculate the difference between the ΔCq of the this compound-treated sample and the ΔCq of the vehicle control sample.
-
ΔΔCq = ΔCqtreated - ΔCqcontrol
-
-
Calculate Fold Change : The fold change in gene expression is calculated as 2-ΔΔCq.
Data Presentation
Quantitative data should be summarized for clear interpretation. The following table presents hypothetical, yet biologically plausible, data from an RNA-Seq experiment validated by qPCR after treating HepG2 cells with this compound for 24 hours.
Table 1: qPCR Validation of Gene Expression Changes Induced by this compound
| Gene | Gene Function | Fold Change (RNA-Seq) | Fold Change (qPCR) | P-value (qPCR) |
| ABCA1 | Cholesterol Efflux Transporter | 8.5 | 8.1 | < 0.01 |
| SREBP-1c | Lipogenesis Transcription Factor | 4.2 | 3.9 | < 0.05 |
| APOE | Apolipoprotein E, Lipid Transport | 6.7 | 6.3 | < 0.01 |
| LXRα | Nuclear Receptor (Autoregulation) | 3.1 | 2.9 | < 0.05 |
| GAPDH | Housekeeping, Glycolysis | 1.0 | 1.03 | > 0.05 |
| ACTB | Housekeeping, Cytoskeleton | 1.0 | 0.97 | > 0.05 |
Data are presented as mean fold change relative to vehicle control. P-values are derived from Student's t-test on triplicate biological samples.
Comparison of Gene Expression Validation Methods
While qPCR is the preferred method for validating specific gene expression changes, other technologies offer different advantages. The choice of method depends on the experimental goals and available resources.
Table 2: Comparison of Gene Expression Analysis Technologies
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-Seq) | Microarray | Northern Blot |
| Principle | Targeted amplification of specific cDNA sequences. | High-throughput sequencing of the entire transcriptome. | Hybridization of labeled cDNA to pre-designed probes on a chip. | Hybridization of a labeled probe to size-fractionated RNA. |
| Throughput | Low to medium (1 to ~384 genes) | Very High (Whole transcriptome) | High (Thousands of pre-selected genes) | Low (One gene per blot) |
| Sensitivity | Very High (Can detect very low copy numbers) | High (Dependent on sequencing depth) | Moderate | Low |
| Quantification | Highly accurate relative or absolute quantification. | Excellent for relative quantification and discovery. | Good for relative quantification. | Semi-quantitative at best. |
| Discovery Power | None (Requires known sequence) | High (Can identify novel transcripts and isoforms). | None (Limited to probes on the array) | None |
| Primary Use | Target gene validation, diagnostics. | Transcriptome profiling, novel gene discovery. | Large-scale gene expression screening. | RNA integrity, expression of a single gene. |
| Disadvantages | Low throughput, requires specific primers for each target. | Higher cost, complex data analysis. | Cross-hybridization issues, limited to known genes. | Labor-intensive, requires large amounts of RNA. |
This guide demonstrates that qPCR is an indispensable tool for the targeted validation of gene expression changes identified by broader screening methods. By following standardized protocols and understanding the underlying principles of this compound action, researchers can confidently confirm the compound's effects on the LXR signaling pathway and its downstream targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | LXR agonist | Probechem Biochemicals [probechem.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling GSK3987
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK3987. The following guidelines are based on best practices for managing potent pharmaceutical compounds and should be supplemented with a thorough review of the compound-specific Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk when handling potent compounds like this compound. A multi-layered approach to PPE is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece or hood configurations can provide high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be relied upon as the primary respiratory protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination and at regular intervals to prevent breakthrough. |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to provide protection against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A lab coat should be worn over personal clothing. It is advisable to use a disposable lab coat or one that is professionally laundered. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. For enhanced protection against splashes, a face shield should be worn in conjunction with goggles. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling this compound. The following workflow outlines the key procedural steps.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste (non-sharps) | All contaminated solid waste, including gloves, coveralls, bench paper, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix incompatible waste streams. |
| Sharps Waste | All contaminated sharps, such as needles, scalpels, and glass pipettes, must be disposed of immediately into a puncture-resistant, clearly labeled sharps container. |
| Decontamination and Disposal | All waste must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations. For highly potent compounds, incineration is often the required method of disposal.[2] Used glove bags, if utilized, should also be incinerated. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. |
Spill Management Protocol
In the event of a spill, a pre-planned response is essential to mitigate exposure and contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
